Stc-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2648257-56-9 |
|---|---|
Molecular Formula |
C24H25N5O2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23-12-21(28-22-6-1-2-9-29(22)23)24(31)26-14-17-7-8-18-11-19(27-20(18)10-17)15-25-13-16-4-3-5-16/h1-2,6-12,16,25,27H,3-5,13-15H2,(H,26,31) |
InChI Key |
MFQFZLWCFZZHAI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
STC-15: A First-in-Class METTL3 Inhibitor Reprogramming the Tumor Microenvironment through Innate Immune Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cambridge, UK - STC-15, an orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3, is a first-in-class therapeutic candidate currently under clinical investigation. Developed by Storm Therapeutics, this compound has demonstrated promising preclinical and early clinical activity by inducing a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical data supporting this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Inhibition of METTL3 and Activation of Innate Immunity
This compound functions by directly targeting and inhibiting the catalytic activity of METTL3.[1][2][3] METTL3 is the primary enzyme responsible for the deposition of m6A, the most abundant internal modification on messenger RNA (mRNA) in eukaryotic cells.[3] This epigenetic mark plays a crucial role in regulating mRNA stability, splicing, and translation.
The inhibition of METTL3 by this compound leads to a global reduction in m6A levels on mRNA. This alteration in the RNA landscape results in the formation of endogenous double-stranded RNA (dsRNA) species within the cancer cell.[4] The accumulation of these dsRNA molecules is recognized by intracellular pattern recognition receptors (PRRs), including Protein Kinase R (PKR), Melanoma Differentiation-Associated protein 5 (MDA5), and Retinoic acid-Inducible Gene I (RIG-I).[5]
Activation of these dsRNA sensors triggers a downstream signaling cascade, culminating in a potent cell-intrinsic interferon (IFN) response.[4] This leads to the upregulation of Type I and Type III interferons and a host of interferon-stimulated genes (ISGs), effectively mimicking a viral infection state within the tumor.[4] The subsequent secretion of cytokines and chemokines remodels the tumor microenvironment from an immunosuppressive to an immunostimulatory state, promoting the recruitment and activation of immune cells, including cytotoxic T lymphocytes.[5]
Quantitative Data Summary
Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in various cancer models, demonstrating both direct anti-proliferative effects and immune-mediated tumor control.
| Assay Type | Cell Lines / Model | Metric | Value | Reference |
| Cell Proliferation | AML Cell Lines | IC50 | Sub-micromolar | [1][3][6] |
| Cell Proliferation | 12 Patient-Derived AML Samples | IC50 (mean) | ~1 µM | [1][3][6] |
| In Vivo Efficacy | AML Patient-Derived Xenograft (PDX) Model | Survival | Extended survival vs. vehicle and venetoclax | [1][6] |
| In Vivo Efficacy | MC38 Colorectal Syngeneic Model | Tumor Growth | Significantly inhibited | [4][7] |
| In Vivo Efficacy | A20 Lymphoma Syngeneic Model | Tumor Growth | Significantly inhibited | [4][7] |
Phase 1 Clinical Trial Data (NCT05584111)
A first-in-human, multi-center, open-label Phase 1 clinical trial was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound in patients with advanced malignancies.
| Parameter | Details | Reference |
| Enrollment | 31 patients with advanced solid tumors | [8] |
| Dose Escalation Cohorts | 60mg QD, 60mg t.i.w., 100mg t.i.w., 160mg t.i.w., 200mg t.i.w. | [8] |
| Safety | Well-tolerated across all dose levels. No dose-limiting toxicities observed. | [9] |
| Pharmacodynamics | Upregulation of innate immune pathways (Type 1 & 2 IFN activation, anti-viral responses) observed as early as 8 hours after the first dose. | [8] |
| Clinical Activity | Encouraging signs of clinical activity observed. | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits METTL3, leading to dsRNA formation and activation of an anti-tumor immune response.
Experimental Workflow: Preclinical Evaluation of this compound
Caption: Workflow for preclinical evaluation of this compound, from in vitro cell-based assays to in vivo models.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the preclinical evaluation of METTL3 inhibitors like this compound. These are based on methodologies described in the cited literature.
RNA Sequencing and Analysis
-
Cell Treatment: Cancer cell lines are seeded and treated with this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. Sequencing libraries are then prepared using a stranded mRNA library preparation kit.
-
Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to the reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon this compound treatment. Gene ontology and pathway analysis are then used to identify enriched biological pathways.
Western Blotting
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., METTL3, p-STAT1, ISG15, and a loading control like GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells (xenograft) or immunocompetent mice are implanted with syngeneic mouse cancer cells.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Survival Monitoring: In survival studies, mice are monitored until they meet predefined humane endpoints.
-
Tissue Analysis: At the end of the study, tumors and other tissues may be harvested for downstream analysis, such as immunohistochemistry or Western blotting, to assess target engagement and pharmacodynamic effects.
Conclusion
This compound represents a novel and promising approach in cancer therapy. By inhibiting METTL3, it uniquely leverages the cell's own machinery to induce an anti-viral-like state, thereby converting an immunologically "cold" tumor into a "hot" one that is more susceptible to immune-mediated killing. The preclinical data, coupled with the encouraging early clinical findings, provide a strong rationale for the continued development of this compound as a monotherapy and in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. Further investigation in ongoing and future clinical trials will be critical to fully elucidate the therapeutic potential of this first-in-class METTL3 inhibitor.
References
- 1. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. STORM Therapeutics Presents this compound Preclinical Data - M Ventures [m-ventures.com]
- 7. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
The Dawn of a New Therapeutic Era: Targeting m6A RNA Methylation with STC-15
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The field of epitranscriptomics is rapidly evolving, with N6-methyladenosine (m6A) emerging as a critical regulator of gene expression and a promising therapeutic target in oncology. This whitepaper provides a comprehensive technical overview of the interplay between m6A RNA methylation and the first-in-class, orally bioavailable small molecule inhibitor of the METTL3 methyltransferase, STC-15. By inhibiting METTL3, a key "writer" of the m6A modification, this compound offers a novel therapeutic strategy that leverages the activation of the innate immune system to combat cancer. This document details the core mechanism of m6A RNA methylation, the pharmacological profile of this compound, its downstream signaling effects, and the key experimental protocols for its evaluation, providing a vital resource for professionals in drug development and cancer research.
The Core Biology of m6A RNA Methylation
N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic messenger RNA (mRNA) and long non-coding RNAs (lncRNAs)[1][2]. This dynamic and reversible process is a key layer of epigenetic regulation, influencing RNA stability, splicing, transport, and translation[1][2]. The m6A modification is installed by a "writer" complex, removed by "erasers," and its biological function is mediated by "reader" proteins[3][4].
-
Writers: The m6A methyltransferase complex is primarily composed of the catalytic subunit METTL3 (Methyltransferase-like 3) and its stabilizing partner METTL14[3][5]. Other components of this complex include WTAP, KIAA1429, RBM15/15B, and ZC3H13[3].
-
Erasers: The m6A modification can be reversed by demethylases, including FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5)[2][3][5].
-
Readers: A variety of proteins, known as m6A readers, recognize the m6A mark and mediate its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers, influencing mRNA decay, translation, and splicing[4].
Dysregulation of m6A methylation has been implicated in the pathogenesis of numerous diseases, including cancer, where it can promote tumor initiation, progression, and drug resistance[4][6][7].
This compound: A Potent and Selective METTL3 Inhibitor
This compound is a first-in-class, orally bioavailable small molecule inhibitor of the METTL3 RNA methyltransferase[1][8][9][10]. By targeting the catalytic activity of METTL3, this compound effectively reduces global m6A levels, leading to a novel anti-tumor response[8][9][11].
Quantitative Pharmacological Profile of this compound
A substantial body of preclinical and clinical data has been generated for this compound, demonstrating its potency, selectivity, and therapeutic potential.
Table 1: Preclinical Potency and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | < 6 nM | METTL3 Enzyme Assay | [3] |
| Cellular m6A Inhibition IC50 | 38.17 nM | Caov3 | [3] |
| AML Cell Line IC50 | Sub-micromolar | Various AML cell lines | [5][12] |
| Patient-Derived AML Sample IC50 | ~1 µM (mean) | 12 patient-derived samples | [5][12] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Dose | Cmax | T1/2 | Bioavailability | Reference |
| Rat | 3 mg/kg (oral) | 241 nM | 3.6 h | 34% | [3] |
| Dog | 3 mg/kg (oral) | 414 nM | 5.6 h | 48% | [3] |
Table 3: Phase 1 Clinical Trial Data for this compound in Advanced Solid Tumors
| Parameter | Data | Reference |
| Dose Range | 60 mg to 200 mg (daily or thrice weekly) | [1][2][4][13] |
| Number of Patients | 33 / 42 | [1][4][13] |
| Overall Response Rate (ORR) | 11% (Partial Responses) | [2] |
| Disease Control Rate (DCR) | 63% (Partial Responses + Stable Disease) | [2] |
Mechanism of Action and Downstream Signaling
The anti-tumor activity of this compound is primarily driven by the activation of an innate immune response following the inhibition of METTL3[1][14][15]. The proposed mechanism involves the accumulation of double-stranded RNA (dsRNA) within cancer cells, which is then recognized by innate pattern recognition sensors[14].
The this compound Signaling Cascade
Caption: this compound inhibits METTL3, leading to an anti-tumor immune response.
Inhibition of METTL3 by this compound leads to a decrease in m6A levels on RNA transcripts. This reduction in methylation is thought to cause an accumulation of endogenous double-stranded RNA (dsRNA) species[14]. These dsRNAs are then detected by intracellular pattern recognition receptors (PRRs) such as RIG-I and MDA5, which triggers a downstream signaling cascade culminating in the activation of a type I interferon (IFN) response[4][14][16][17]. This IFN signaling leads to the upregulation of interferon-stimulated genes (ISGs), which play a crucial role in orchestrating an anti-tumor immune response, including the recruitment and activation of cytotoxic T cells[4][14][16][17]. Preclinical studies have shown that this compound treatment enhances the anti-tumor properties of anti-PD1 therapy, suggesting a synergistic effect with immune checkpoint blockade[14].
Key Experimental Protocols
The following section outlines the methodologies for key experiments used in the characterization of this compound and the study of m6A RNA methylation.
METTL3 Enzymatic Activity Assay
This assay is crucial for determining the inhibitory potency of compounds like this compound against the METTL3/METTL14 complex. A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to an RNA substrate.
Caption: Workflow for a radiometric METTL3 enzymatic assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified METTL3/METTL14 enzyme complex, a specific RNA oligonucleotide substrate, and radiolabeled [3H]-S-adenosylmethionine ([3H]-SAM) in an appropriate assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.5 mM MgCl2, 0.01% BSA, 1 mM DTT)[18].
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a defined period to allow for the enzymatic reaction to proceed[18].
-
Reaction Quenching: Stop the reaction, for example, by adding a stop reagent or by spotting the reaction mixture onto a filter membrane that binds the RNA substrate.
-
Measurement: Wash the filter membrane to remove unincorporated [3H]-SAM. The amount of incorporated radioactivity, corresponding to the enzyme activity, is then quantified using a scintillation counter.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular m6A Quantification (m6A-ELISA)
An m6A-ELISA is a high-throughput method to quantify the global levels of m6A in cellular RNA.
Protocol:
-
RNA Isolation: Extract total RNA from cells treated with this compound or a vehicle control. Purify mRNA using oligo(dT) magnetic beads to enrich for polyadenylated transcripts[12][19][20].
-
RNA Coating: Coat a 96-well plate with the purified mRNA.
-
Antibody Incubation: Incubate the coated wells with a specific anti-m6A antibody.
-
Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a colorimetric substrate.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Quantify the relative m6A levels by comparing the absorbance of the treated samples to the control samples. A standard curve can be generated using in vitro transcribed RNA with known m6A content[12][19].
Transcriptome-wide m6A Profiling (MeRIP-seq)
Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) is a powerful technique to map the location of m6A modifications across the transcriptome.
Caption: A generalized workflow for MeRIP-seq.
Protocol:
-
RNA Preparation: Isolate total RNA and purify mRNA from the samples of interest. Fragment the mRNA into ~100-nucleotide-long fragments[8][21].
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to specifically capture m6A-containing fragments. An input control sample is processed in parallel without the antibody[8][21].
-
Enrichment: Use protein A/G magnetic beads to pull down the antibody-RNA complexes.
-
RNA Elution and Purification: Elute the enriched RNA fragments from the beads and purify them.
-
Library Preparation and Sequencing: Construct sequencing libraries from the immunoprecipitated RNA and the input control RNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Use peak-calling algorithms (e.g., MACS2) to identify m6A-enriched regions in the IP samples relative to the input control[21].
In Vivo Tumor Models
Syngeneic mouse tumor models are essential for evaluating the anti-tumor efficacy and immune-modulatory effects of this compound in an immunocompetent setting.
Protocol:
-
Cell Implantation: Subcutaneously inject a murine cancer cell line (e.g., MC38 colorectal cancer or A20 lymphoma cells) into immunocompetent mice (e.g., C57BL/6)[19].
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Orally administer this compound or a vehicle control to the mice according to a predetermined dosing schedule. In combination studies, an anti-PD1 antibody can be administered intraperitoneally[19].
-
Tumor Measurement: Measure tumor volume regularly using calipers. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry to assess immune cell infiltration or RNA sequencing to analyze gene expression changes in the tumor microenvironment.
Conclusion and Future Directions
This compound represents a pioneering therapeutic agent that validates the m6A RNA methylation pathway as a druggable target in oncology. Its unique mechanism of action, which involves the induction of a cell-intrinsic interferon response, positions it as a promising candidate for both monotherapy and combination therapy with immune checkpoint inhibitors. The comprehensive data presented in this whitepaper underscores the potential of this compound to reshape the treatment landscape for a variety of cancers. Further research will be crucial to fully elucidate the downstream effects of METTL3 inhibition, identify predictive biomarkers for patient stratification, and explore the therapeutic potential of this compound in other disease areas where m6A dysregulation is implicated. The continued clinical development of this compound and other modulators of RNA epigenetics will undoubtedly pave the way for a new generation of targeted therapies.
References
- 1. sysy.com [sysy.com]
- 2. researchgate.net [researchgate.net]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Distinct pathways utilized by METTL3 to regulate antiviral innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL3 regulates viral m6A RNA modification and host cell innate immune responses during SARS-CoV-2 infection [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. MeRIP Sequencing - CD Genomics [cd-genomics.com]
- 9. STORM Therapeutics Unveils New Clinical Data on METTL3 Inhibitor this compound at SITC 2024 [synapse.patsnap.com]
- 10. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 13. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [en.bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 16. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
Discovery and development of Stc-15
An In-Depth Technical Guide on the Discovery and Development of STC-15
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule inhibitor of METTL3 (Methyltransferase-like 3), a critical RNA methyltransferase enzyme.[1][2][3] Developed by STORM Therapeutics, this compound represents a pioneering approach in the field of RNA epigenetics, targeting the m6A modification pathway to elicit anti-tumor responses.[4] Preclinical data have demonstrated its ability to induce a robust anti-cancer immune response by activating innate immunity and interferon (IFN) signaling.[5][6] The subsequent Phase 1 clinical trial (NCT05584111) in patients with advanced solid malignancies has shown that this compound is well-tolerated and exhibits promising signs of clinical activity, both as a monotherapy and with potential for combination treatments.[6][7] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.
Introduction: Targeting RNA Epigenetics
For decades, the central dogma of molecular biology has focused on the flow of genetic information from DNA to RNA to protein. However, the discovery of epigenetic modifications, such as methylation on DNA and histones, has revealed a more complex layer of gene regulation. More recently, the field of RNA epigenetics, or "epitranscriptomics," has emerged, highlighting that RNA molecules themselves are subject to chemical modifications that influence their fate and function.
One of the most prevalent internal modifications on messenger RNA (mRNA) is N6-methyladenosine (m6A). This modification is dynamically regulated by a complex of "writer" (e.g., METTL3), "eraser" (demethylases), and "reader" (m6A-binding) proteins. METTL3 is the primary catalytic subunit of the m6A writer complex and plays a crucial role in regulating mRNA stability, splicing, and translation.[5][8] Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a compelling therapeutic target.[5][8]
Discovery of this compound
This compound was identified through a collaboration between STORM Therapeutics and Evotec, progressing from a high-throughput screening hit to a clinical candidate in under three years.[4] The objective was to develop a potent, selective, and orally bioavailable small molecule inhibitor of the METTL3 enzyme.[3][4] This effort culminated in the identification of this compound, the first METTL3 inhibitor to enter human clinical trials.[2][3] The first patient in the Phase 1 study was dosed in November 2022.[9]
Mechanism of Action
This compound exerts its anti-tumor effects through a novel immunologic mechanism.[10][11] By inhibiting the catalytic activity of METTL3, this compound blocks the deposition of m6A on mRNA transcripts.[8] This leads to the accumulation of endogenous double-stranded RNA (dsRNA), which is recognized by innate immune pattern recognition sensors.[5][12]
This recognition triggers a cascade of downstream signaling events, leading to the prominent upregulation of genes associated with innate immunity, particularly the Type I and Type III interferon (IFN) pathways.[5][8] The activation of IFN signaling enhances anti-tumor immunity by promoting the activation and function of cytotoxic T lymphocytes in the tumor microenvironment (TME), ultimately leading to cancer cell killing.[4][8] Additionally, by altering mRNA stability, this compound can reduce the expression of key pro-tumorigenic and anti-apoptotic proteins, such as BCL2, which is particularly relevant in hematological malignancies like AML.[13][14]
Preclinical Development
This compound has undergone extensive preclinical evaluation in both solid tumor and leukemia models, demonstrating significant anti-tumor activity as a single agent and in combination with other cancer therapies.
In Vitro Studies
In vitro experiments established the foundational activity of this compound. In models of acute myeloid leukemia (AML), this compound demonstrated potent anti-proliferative effects and synergistic activity with standard-of-care agents.
| Parameter | Cell/Sample Type | Result | Reference |
| IC50 (Proliferation) | Select AML Cell Lines | Sub-micromolar values | [13][14] |
| IC50 (Growth) | 12 Patient-Derived AML Samples | Mean of approx. 1 micromolar | [13][14] |
| Protein Expression | Majority of AML Cell Lines Tested | Dose-dependent reduction in BCL2 levels | [13][14] |
| Combination Activity | AML Cell Lines | Synergistic inhibition of tumor cell growth with Venetoclax | [13][14] |
| Combination Activity | Cancer Cell Lines | Enhanced cytotoxicity of DNA damaging agents (e.g., Doxorubicin) | [15][16] |
In Vivo Studies
Animal studies confirmed the anti-tumor efficacy and immune-mediated mechanism of action of this compound. The oral bioavailability of the compound allowed for effective systemic administration in various preclinical cancer models.
Key findings from in vivo studies include:
-
Solid Tumors : In syngeneic mouse models of colorectal cancer (MC38) and lymphoma (A20), oral administration of this compound significantly inhibited tumor growth.[5][12] This anti-tumor effect was dependent on the adaptive immune system, as the response was eliminated in mice depleted of CD8+ T-cells.[12]
-
Acute Myeloid Leukemia : In a patient-derived in vivo AML model, this compound treatment extended survival compared to both vehicle-treated and venetoclax-treated groups.[13][14]
-
Combination Therapy : this compound demonstrated synergy with T-cell checkpoint inhibitors (anti-PD1) and radiation therapy, providing a strong rationale for clinical combination strategies.[5][15][16] Treatment reshapes the tumor microenvironment from an immunosuppressive to an immune-stimulatory state.[16][17]
Clinical Development
This compound is the first RNA modifying enzyme inhibitor to be evaluated in human clinical trials.[7]
Phase 1 Dose Escalation and Expansion Study (NCT05584111)
This first-in-human, multicenter, open-label trial was designed to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary clinical activity of this compound in patients with advanced solid malignancies.[6][10]
-
Study Design : The study enrolled 42 patients across five dose escalation cohorts, with oral doses ranging from 60mg to 200mg, administered either daily or three times a week (TIW).[6][7][11]
-
Safety and Tolerability : this compound was found to be well-tolerated across all dose levels.[7] Treatment-emergent adverse events (TEAEs) were generally mild, transient, and manageable.[6][10] Common TEAEs included thrombocytopenia, rash, and pruritus.[7] No maximum tolerated dose was established up to 200 mg TIW.[6]
-
Pharmacodynamics : Robust and sustained METTL3 target engagement was confirmed by significant reductions in methylated polyA-RNA across all cohorts.[7] Gene expression analysis from patient samples showed an upregulation of innate immunity and interferon signaling pathways, consistent with the drug's proposed mechanism of action.[6][10]
-
Clinical Activity : this compound demonstrated promising signs of anti-tumor activity. Tumor regressions were observed at all TIW dose levels (60mg, 100mg, and 200mg).[6][10]
| Phase 1 Study (NCT05584111) Results | Data | Reference |
| Patients Enrolled | 42 | [6][11] |
| Evaluable Patients (for response) | 27 | [7] |
| Dose Cohorts | 60mg to 200mg (Daily or TIW) | [6][7] |
| Partial Response (PR) | 11% (3 of 27 patients) | [7] |
| Disease Control (PR + Stable Disease) | 74% (20 of 27 patients) | [7] |
| Recommended Phase 2 Dose | 60mg - 200mg TIW | [7] |
Future Clinical Direction
The encouraging safety profile and clinical activity from the Phase 1 study support the continued development of this compound.
-
Phase 1b/2 Combination Study (NCT06975293) : Based on the strong preclinical rationale, a Phase 1b/2 trial is planned to evaluate this compound in combination with the anti-PD-1 antibody toripalimab.[18] This study will enroll up to 188 patients with advanced non-small cell lung cancer (NSCLC), squamous cell carcinoma of the head and neck (HNSCC), melanoma, and endometrial cancer.[18][19]
Conclusion
This compound is a pioneering drug candidate that validates RNA methyltransferases as a druggable target class. Its unique mechanism of action, which bridges RNA epigenetics with immuno-oncology, offers a novel strategy for treating cancer. The compound has demonstrated a favorable safety profile and encouraging clinical activity in patients with advanced solid tumors. Ongoing and future studies will further define the role of this compound, particularly in combination with checkpoint inhibitors, as a new therapeutic option for patients with difficult-to-treat cancers.
Appendix: Experimental Protocols
Disclaimer: The following are generalized methodologies for the types of experiments conducted during the development of this compound. Specific, detailed protocols are proprietary to STORM Therapeutics and its collaborators.
1. In Vitro Cell Proliferation Assay
-
Objective : To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Methodology :
-
Cancer cell lines (e.g., AML cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound (and vehicle control, e.g., DMSO) is prepared in culture medium.
-
The medium in the cell plates is replaced with the medium containing various concentrations of this compound.
-
Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures ATP content.
-
Absorbance or luminescence is read using a plate reader.
-
Data are normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.
-
2. Western Blot Analysis
-
Objective : To measure the levels of specific proteins (e.g., BCL2) in cells following treatment with this compound.
-
Methodology :
-
Cells are treated with varying concentrations of this compound for a specified duration.
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BCL2) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
3. Syngeneic Mouse Tumor Models
-
Objective : To evaluate the anti-tumor efficacy of orally administered this compound in an immune-competent animal model.
-
Methodology :
-
Immune-competent mice (e.g., C57BL/6) are subcutaneously inoculated with a suspension of syngeneic cancer cells (e.g., MC38 colorectal or A20 lymphoma cells).[5][12]
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound).
-
This compound is formulated for oral gavage. A potential formulation includes DMSO, PEG300, Tween80, and ddH2O.[1]
-
Animals are treated according to the specified dosing schedule (e.g., once daily).
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The study is concluded when tumors in the control group reach a predetermined endpoint. Efficacy is assessed by comparing tumor growth inhibition between the treated and vehicle groups.
-
For mechanism studies, CD8+ T-cells can be depleted via administration of an anti-CD8 antibody prior to and during this compound treatment to determine if the therapeutic effect is immune-mediated.[12]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. drughunter.com [drughunter.com]
- 3. STORM Therapeutics to present the discovery of lead clinical candidate this compound at the American Chemical Society Fall 2023 Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. RNA Epitranscriptomics as a Novel Therapeutic Target - Evotec and STORM Therapeutics Developing a METTL3 Inhibitor - Evotec [evotec.com]
- 5. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. STORM Therapeutics Presented Interim Phase 1 Data on this compound at ASCO 2024 [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. targetedonc.com [targetedonc.com]
- 11. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 14. STORM Therapeutics Presents this compound Preclinical Data - M Ventures [m-ventures.com]
- 15. STORM Therapeutics Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 16. STORM Therapeutics - Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics – IP Group plc [ipgroupplc.com]
- 17. STORM Therapeutics Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 18. Clinical trials | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Stanniocalcin-1 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stanniocalcin-1 (STC1) is a secreted glycoprotein (B1211001) hormone with emerging, potent roles in the modulation of the innate immune system. Initially characterized for its function in calcium and phosphate (B84403) homeostasis in fish, mammalian STC1 is now recognized as a critical regulator of inflammatory processes, particularly through its influence on key innate immune cells such as macrophages, neutrophils, and dendritic cells. This technical guide provides an in-depth analysis of the molecular mechanisms through which STC1 exerts its immunomodulatory effects, with a focus on its impact on cellular signaling, metabolism, and function. We present a compilation of quantitative data from pivotal studies, detailed experimental methodologies for reproducing key findings, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of STC1 in inflammatory and immune-mediated diseases.
Introduction
The innate immune system constitutes the first line of defense against pathogens and tissue injury. Its activation and regulation are tightly controlled to effectively clear threats without causing excessive damage to the host. Stanniocalcin-1 (STC1) has been identified as a significant player in this intricate network. Expressed by a wide variety of tissues, STC1 often acts in a paracrine or autocrine manner to temper inflammatory responses. Its multifaceted roles include the suppression of pro-inflammatory cytokine production, reduction of oxidative stress, and modulation of immune cell trafficking and function. This guide synthesizes the current understanding of STC1's function in innate immunity, providing a technical foundation for further research and therapeutic development.
STC1's Impact on Macrophage Function
Macrophages are central to the innate immune response, exhibiting remarkable plasticity to adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. STC1 has been shown to influence macrophage differentiation, activation, and effector functions.
Regulation of Macrophage Activation and Cytokine Production
STC1 generally exerts an anti-inflammatory effect by suppressing the production of pro-inflammatory cytokines by macrophages. In human leukemia monocytic (THP-1) cells differentiated into M1 macrophages, transfection with siRNA targeting STC1 led to a significant reduction in the transcript levels of TNFα and IL-6, indicating a correlation between STC1 expression and the pro-inflammatory response in this model.[1][2] Conversely, in a sepsis model, recombinant human STC1 (rhSTC1) suppressed the production of pro-inflammatory cytokines in LPS-stimulated microglia.[3]
| Parameter | Cell/Model System | Treatment/Condition | Quantitative Change | Reference |
| TNFα mRNA | siRNASTC1-transfected PMA-induced THP-1 cells (M0) | PMA-induced differentiation | Significant reduction | [1] |
| IL-6 mRNA | siRNASTC1-transfected PMA-induced THP-1 cells (M0) | PMA-induced differentiation | Significant reduction | [1] |
| TNFα, CXCL2, IL-1β Protein | Infarcted heart tissue (mouse model) | Intravenous rSTC-1 administration | Significant reduction | [4][5] |
| Myeloperoxidase (MPO) | Infarcted heart tissue (mouse model) | Intravenous rSTC-1 administration | Significant reduction | [4] |
| Pro-inflammatory Cytokines | LPS-stimulated microglia | rhSTC1 | Suppressed production | [3] |
Modulation of Phagocytosis
STC1 acts as a phagocytosis checkpoint by interfering with the "eat-me" signal, calreticulin (B1178941) (CRT). Tumor-derived STC1 can interact with CRT, minimizing its exposure on the cell surface. This abrogation of membrane-associated CRT impairs the phagocytic activity of antigen-presenting cells (APCs) like macrophages and dendritic cells.[6][7] This mechanism allows tumor cells to evade immune surveillance.
| Parameter | Cell/Model System | Effect of STC1 | Quantitative Data | Reference |
| Phagocytosis of tumor cells | Macrophages and Dendritic Cells | Inhibition | Not specified | [6][7] |
| STC1-Calreticulin Interaction | Tumor cells | Direct interaction | KD not specified | [8][9] |
STC1 and the Regulation of Oxidative Stress
A key mechanism by which STC1 modulates the innate immune response is through the regulation of reactive oxygen species (ROS) production in immune cells.
Upregulation of Uncoupling Protein 2 (UCP2)
STC1 has been shown to induce the expression of Uncoupling Protein 2 (UCP2), a mitochondrial inner membrane protein that plays a crucial role in diminishing mitochondrial superoxide (B77818) generation.[10][11] In cultured murine macrophages, recombinant STC1 (rSTC1) treatment resulted in a time-dependent increase in UCP2 protein expression, with a threefold increase observed after 3-4 hours.[10] This upregulation of UCP2 leads to a decrease in the mitochondrial membrane potential, thereby reducing the production of ROS.
| Parameter | Cell/Model System | Treatment/Condition | Quantitative Change | Reference |
| UCP2 Protein Expression | Cultured murine macrophages | rSTC1 | Three-fold increase | [10] |
| Cellular ATP Content | Cultured murine macrophages | rSTC1 (500 ng/mL) for 1h | 60% attenuation | [10] |
| Superoxide Generation | Freshly-isolated mouse cardiomyocytes | rSTC1 | Suppression | [12][13] |
| UCP3 Protein Levels | STC1 Transgenic mouse heart | Transgenic overexpression | Two-fold higher | [12][13] |
STC1 and Intracellular Signaling Pathways
STC1's immunomodulatory functions are mediated through its influence on key intracellular signaling pathways, most notably the NF-κB pathway.
Regulation of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. STC1 has been shown to modulate this pathway, although the specific effects can be context-dependent. In some cancer models, STC1 overexpression leads to the downregulation of the phosphorylation of IκBα, IKKβ, and the p65 subunit of NF-κB, suggesting an inhibitory effect on the pathway.[14] However, in glioblastoma, knockdown of STC1 inhibited the NF-κB pathway.[15] In cervical cancer cells, STC1 overexpression significantly down-regulated the phosphorylation of P65 at Ser536.[14]
| Parameter | Cell/Model System | Effect of STC1 Overexpression | Quantitative Data | Reference |
| p-P65 (Ser536) | Cervical cancer cells | Down-regulation | Significant decrease | [14] |
| p-IκBα (Ser32/36) | Cervical cancer cells | Down-regulation | Significant decrease | [14] |
| p-IKKβ | Cervical cancer cells | Down-regulation | Significant decrease | [14] |
Experimental Protocols
In Vitro Macrophage Differentiation and Polarization
Objective: To differentiate human monocytic cell lines (THP-1 or U937) into macrophages and polarize them into M1 or M2 phenotypes to study the effects of STC1.
Materials:
-
THP-1 or U937 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFNγ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
Protocol:
-
Culture THP-1 or U937 cells in RPMI-1640 supplemented with 10% FBS.
-
To induce differentiation into M0 macrophages, treat the cells with 5 nM PMA for 6 hours.[16]
-
For M1 polarization, after the initial PMA treatment, add IFNγ and LPS for an additional 18 hours.[16]
-
For M2 polarization, after the initial PMA treatment, add IL-4 and IL-13 for an additional 18 hours.[16]
-
Confirm differentiation and polarization by assessing cell morphology and the expression of M1/M2 markers (e.g., TNFα, CD163, CD206) via qPCR or flow cytometry.[1]
In Vivo Murine Model of Myocardial Infarction
Objective: To induce myocardial infarction in mice to evaluate the therapeutic effects of STC1 on cardiac inflammation and injury.
Materials:
-
NOD/SCID mice
-
Recombinant STC-1 (rSTC-1)
-
Surgical instruments
Protocol:
-
Subject NOD/SCID mice to ischemic cardiac injury by permanent ligation of the left descending coronary artery (LLDCA).[4]
-
At 1 hour and 24 hours post-ligation, administer 2.0 mg/kg of rSTC-1 or saline intravenously.[4]
-
Euthanize mice up to 48 hours after LLDCA to collect heart tissue.[4]
-
Assess the inflammatory response by measuring levels of CD14, TNFα, CXCL2, IL-1β, and myeloperoxidase (MPO) in heart tissue lysates via ELISA or Western blotting.[4]
-
Evaluate cardiac function and scar tissue formation through histological analysis.[4]
Western Blotting for NF-κB Pathway Proteins
Objective: To quantify the phosphorylation status of key proteins in the NF-κB signaling pathway in response to STC1.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against p-P65 (Ser536), P65, p-IκBα, IκBα, p-IKKβ, IKKβ
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Prepare protein lysates from cells treated with or without STC1.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14]
Signaling Pathways and Experimental Workflows
STC1 Signaling in Macrophages
Caption: STC1 signaling pathways in macrophages.
Experimental Workflow for Studying STC1 Effects on Macrophage Cytokine Production
Caption: Workflow for analyzing STC1's effect on cytokine mRNA.
Logical Relationship of STC1 in Suppressing Phagocytosis
Caption: STC1-mediated inhibition of phagocytosis.
Conclusion and Future Directions
Stanniocalcin-1 has emerged as a potent negative regulator of innate immunity, exerting its influence through a variety of mechanisms that include the suppression of pro-inflammatory cytokine production, the mitigation of oxidative stress via UCP2 upregulation, and the inhibition of phagocytosis. These actions are underpinned by its ability to modulate fundamental signaling pathways such as NF-κB. The data and protocols presented in this guide highlight the significant therapeutic potential of targeting STC1 for the treatment of a range of inflammatory disorders, from sepsis and autoimmune diseases to ischemia-reperfusion injuries.
Future research should focus on several key areas. Firstly, the identification and characterization of the specific cell surface receptor(s) for STC1 on immune cells will be crucial for a complete understanding of its signaling cascade. Secondly, a more detailed quantitative analysis of STC1's impact on various immune cell subsets in different disease models will help to delineate its precise therapeutic window. Finally, the development of STC1-based therapeutics, whether recombinant proteins or small molecule modulators, warrants further investigation. The comprehensive technical information provided herein aims to facilitate these future endeavors, ultimately paving the way for novel immunomodulatory strategies centered on the multifaceted actions of Stanniocalcin-1.
References
- 1. Characterization of stanniocalcin-1 expression in macrophage differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stanniocalcin 1 Inhibits the Inflammatory Response in Microglia and Protects Against Sepsis-Associated Encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stanniocalcin-1 Attenuates Ischemic Cardiac Injury and Response of Differentiating Monocytes/Macrophages to Inflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stanniocalcin-1 attenuates ischemic cardiac injury and response of differentiating monocytes/macrophages to inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stanniocalcin 1 is a phagocytosis checkpoint driving tumor immune resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stanniocalcin 1 is a phagocytosis checkpoint driving tumor immune resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stanniocalcin-1 in tumor immunity: acts via macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stanniocalcin-1 suppresses superoxide generation in macrophages through induction of mitochondrial UCP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian stanniocalcin-1 activates mitochondrial antioxidant pathways: new paradigms for regulation of macrophages and endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Stanniocalcin-1 Suppresses Angiotensin II-Induced Superoxide Generation in Cardiomyocytes through UCP3-Mediated Anti-Oxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STC1 promotes cell apoptosis via NF-κB phospho-P65 Ser536 in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STC1‐Based Activation of NF‐κB Signaling Pathway Induces Epthithelial–Mesenchymal Transition Thus Promotes Progression and Temozolomide Resistance of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preclinical Profile of STC-15: A First-in-Class METTL3 Inhibitor for Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for STC-15, a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3. This compound is currently under clinical investigation as a potential therapeutic for various malignancies. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound.
Core Mechanism of Action
This compound targets METTL3, a key enzyme responsible for the N6-methyladenosine (m6A) modification of RNA.[1][2] This m6A modification plays a crucial role in regulating mRNA stability, splicing, and translation of various transcripts, including those involved in cancer progression and immune signaling.[1][2] By inhibiting METTL3, this compound disrupts these processes, leading to anti-tumor effects through two primary mechanisms: direct inhibition of cancer cell proliferation and modulation of the tumor microenvironment to elicit a robust anti-cancer immune response.[3][4][5][6]
Preclinical studies have demonstrated that inhibition of METTL3 by this compound leads to an accumulation of double-stranded RNA (dsRNA) in cancer cells. This accumulation triggers innate pattern recognition sensors, resulting in the activation of interferon (IFN) signaling pathways.[4][5] The subsequent upregulation of interferon-stimulated genes (ISGs) contributes to both direct anti-tumor effects and the creation of a pro-inflammatory tumor microenvironment.[4][5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Anti-proliferative Activity
| Cell Line / Sample Type | Assay Type | Endpoint | Result | Reference |
| Various AML Cell Lines | Not Specified | IC50 | Sub-micromolar | [1][7] |
| 12 Patient-Derived AML Samples | Not Specified | IC50 | Mean of ~1 µM | [1][7] |
| Caov3 Cancer Cell Line | m6A Inhibition Assay | IC50 | 38.17 nM | [8] |
| METTL3 Enzymatic Assay | Not Specified | IC50 | < 6 nM | [8] |
Table 2: In Vivo Efficacy in AML Patient-Derived Xenograft (PDX) Model[1]
| Treatment Group | Median Survival | Outcome vs. Vehicle | Outcome vs. Venetoclax |
| Vehicle | 51.5 days | - | - |
| This compound | 68 days | Extended Survival | Outperformed Venetoclax |
| Venetoclax | 58 days | Extended Survival | - |
| This compound + Venetoclax | 85 days | Extended Survival | Synergistic Effect |
Table 3: Pharmacokinetic Properties of this compound[8]
| Species | Administration | Dose | Half-life (T1/2) | Cmax | Bioavailability |
| Rat | Oral | 3 mg/kg | 3.6 h | 241 nM | 34% |
| Beagle Dog | Oral | 3 mg/kg | 5.6 h | 414 nM | 48% |
Key Preclinical Findings
-
Synergy with Venetoclax: this compound has demonstrated synergistic effects in inhibiting tumor cell growth in vitro when combined with the BCL2 inhibitor venetoclax.[1][7] This is supported by the observation that this compound treatment leads to a dose-dependent reduction in BCL2 protein levels in several AML cell lines.[1][2][7]
-
Immune System Activation: A significant aspect of this compound's anti-tumor activity is its ability to modulate the tumor microenvironment.[6][9] Preclinical data indicates that this compound treatment shifts the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[6][9] This is characterized by a reduction in regulatory T cells (Tregs) and M2 macrophages.
-
Enhanced Efficacy with Checkpoint Inhibitors: In syngeneic mouse models (MC38 colorectal and A20 lymphoma), this compound treatment in combination with an anti-PD1 antibody resulted in significant tumor regression and the induction of a durable anti-tumor immune response.[4][5] Mice that had cleared their tumors after combination therapy were resistant to tumor re-challenge, indicating the establishment of immunological memory.[4][5]
-
Combination with DNA Damaging Agents: Preclinical findings show that METTL3 inhibition by this compound enhances the cytotoxicity of DNA damaging chemotherapies like doxorubicin (B1662922) and synergizes with radiation therapy in vivo.[6][9] This combination further activates cancer cell-intrinsic interferon signaling.[6][9]
Experimental Protocols
While detailed, step-by-step protocols are proprietary to Storm Therapeutics, the following sections outline the methodologies employed in the key preclinical experiments based on available public information.
In Vitro Cell Viability Assays
-
Objective: To determine the anti-proliferative effect of this compound on cancer cells.
-
Methods:
-
Sulforhodamine B (SRB) Assay: Used for assessing the viability of AML cell lines. This assay relies on the ability of SRB to bind to protein components of cells, providing an estimation of total biomass.
-
CellTiter-Glo™ Luminescent Cell Viability Assay: Employed for patient-derived xenograft (PDX) cells.[1] This assay quantifies ATP, an indicator of metabolically active cells.
-
-
General Protocol Outline:
-
Cancer cells are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
Following a specified incubation period (e.g., 72 hours), the respective viability assay reagent is added.
-
The signal (absorbance for SRB, luminescence for CellTiter-Glo™) is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Western Blotting for BCL2 Protein Levels
-
Objective: To assess the effect of this compound on the expression of the anti-apoptotic protein BCL2.[1]
-
Method: Western blotting.
-
General Protocol Outline:
-
AML cell lines are treated with varying concentrations of this compound for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for BCL2.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
In Vivo Animal Models
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with other agents in a living organism.
-
Models Used:
-
AML Patient-Derived Xenograft (PDX) Model: Human AML cells were implanted intra-tibially in NSG (NOD scid gamma) mice.[1]
-
Syngeneic Mouse Models:
-
-
General Protocol Outline:
-
Tumor cells are implanted into the mice.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, this compound, combination therapy).
-
This compound is administered orally.
-
Tumor growth is monitored regularly.
-
In survival studies, the time to a pre-defined endpoint is recorded.
-
At the end of the study, tumors and other tissues (e.g., spleen) may be collected for further analysis (e.g., flow cytometry, biomarker analysis).[1]
-
Immune System Analysis
-
Objective: To characterize the changes in the tumor microenvironment following this compound treatment.
-
Methods:
-
RNA Sequencing: To analyze transcriptomic changes in cancer cell lines treated with this compound.
-
Flow Cytometry: To characterize immune cell populations (e.g., Tregs, M2 macrophages) within the tumor microenvironment.
-
ELISA: To measure cytokine secretion.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for preclinical in vivo efficacy studies of this compound.
References
- 1. This compound, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 2. stormtherapeutics.com [stormtherapeutics.com]
- 3. STORM Therapeutics publishes data in Cancer Discovery showing induction of anti-tumour immunity by METTL3 inhibition | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. STORM Therapeutics Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
The METTL3 Inhibitor STC-15: A Technical Overview of its Role in Activating Interferon Signaling for Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3, currently under clinical investigation for the treatment of solid tumors. Preclinical and early clinical data have demonstrated that this compound's mechanism of action involves the activation of a cell-intrinsic interferon (IFN) response, which enhances anti-tumor immunity. This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, a summary of key quantitative preclinical and clinical data, and detailed experimental protocols for assays used to characterize its effects.
Core Mechanism of Action: From METTL3 Inhibition to Interferon-Stimulated Gene (ISG) Upregulation
This compound exerts its immuno-stimulatory effects by inhibiting METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex. This inhibition sets off a cascade that culminates in the activation of the type I interferon signaling pathway.[1]
The proposed mechanism is as follows:
-
METTL3 Inhibition : this compound selectively binds to and inhibits the catalytic activity of METTL3.[2][3]
-
dsRNA Accumulation : Inhibition of m6A deposition on mRNA leads to the formation and accumulation of endogenous double-stranded RNA (dsRNA) within the cancer cell cytoplasm.[4][5][6]
-
Innate Immune Sensing : The accumulated dsRNA is recognized by cytosolic pattern recognition receptors. This triggers the cGAS-STING pathway, a critical component of the innate immune system that senses cytosolic nucleic acids.[7]
-
Type I Interferon Production : Activation of the STCING pathway leads to the phosphorylation of IRF3, which then translocates to the nucleus to drive the transcription and subsequent secretion of type I interferons (IFN-α/β).[4][8]
-
JAK-STAT Signaling : Secreted type I IFNs bind to the IFN-α receptor (IFNAR) on cancer cells in an autocrine or paracrine manner. This activates the associated Janus kinases (JAK1 and TYK2), which then phosphorylate Signal Transducer and Activator of Transcription proteins (STAT1 and STAT2).[9]
-
ISG Transcription : Phosphorylated STAT1 and STAT2 form a heterodimer, associate with IRF9 to form the ISG Factor 3 (ISGF3) complex, and translocate to the nucleus. ISGF3 binds to IFN-Stimulated Response Elements (ISREs) in the promoters of hundreds of Interferon-Stimulated Genes (ISGs), driving their transcription.[9] These ISGs are the ultimate effectors of the antiviral and anti-proliferative state.[1]
References
- 1. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 3. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 – Seroba Lifesciences [serobavc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
STC-15: A Deep Dive into Target Selectivity and Binding Affinity for the METTL3 RNA Methyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2][3] As the first METTL3 inhibitor to enter clinical trials, this compound has garnered significant interest for its potential in oncology.[1][4] This technical guide provides a comprehensive overview of the target selectivity and binding affinity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of epitranscriptomics and cancer therapy.
Target Selectivity
This compound has been reported to be a highly selective inhibitor of METTL3.[5] While a detailed selectivity panel for this compound against a broad range of methyltransferases has not been publicly disclosed, data on its predecessor compound, STM2457, provides strong evidence for the selective nature of this chemical series. STM2457 demonstrated over 1,000-fold selectivity for METTL3 when screened against a panel of 45 other RNA, DNA, and protein methyltransferases.[6] Furthermore, a protein thermal shift assay with a derivative of STM2457, this compound, indicated selectivity towards other RNA methyltransferases, with the levels of other RNA modifications such as m1A, m6Am, and m7G remaining unchanged.
Table 1: Selectivity Profile of a Precursor to this compound (STM2457)
| Target Class | Number of Targets Tested | Selectivity Fold (STM2457 vs. METTL3) |
| RNA Methyltransferases | Not specified | >1,000 |
| DNA Methyltransferases | Not specified | >1,000 |
| Protein Methyltransferases | Not specified | >1,000 |
Note: This data is for the precursor compound STM2457 and is presented as an indicator of the selectivity of the chemical scaffold from which this compound was derived.
Binding Affinity
This compound exhibits potent binding to its target, METTL3. In biochemical assays, this compound has demonstrated a half-maximal inhibitory concentration (IC50) of less than 6 nM.[6][7] In cellular contexts, this compound has been shown to inhibit m6A methylation with an IC50 of 38.17 nM in the Caov3 cancer cell line.[7] For additional context, the related compound STM2457, from which this compound was developed, has a reported IC50 of 16.9 nM and a dissociation constant (Kd) of 1.4 nM for METTL3.[6]
Table 2: Binding Affinity of this compound and a Related Compound against METTL3
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Biochemical Assay | IC50 | < 6 nM | [6][7] |
| This compound | Cellular Assay (Caov3 cells) | m6A Inhibition IC50 | 38.17 nM | [7] |
| STM2457 | Biochemical Assay | IC50 | 16.9 nM | [6] |
| STM2457 | Surface Plasmon Resonance | Kd | 1.4 nM | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of METTL3, a key component of the m6A methyltransferase complex. This inhibition leads to a reduction in the overall levels of m6A modification on messenger RNA (mRNA). The proposed mechanism of action involves the accumulation of endogenous double-stranded RNA (dsRNA) within cancer cells, which in turn triggers an innate immune response through the activation of interferon signaling pathways.[4] This leads to the production of interferons and the upregulation of interferon-stimulated genes (ISGs), ultimately promoting an anti-tumor microenvironment.
Caption: this compound inhibits METTL3, leading to dsRNA accumulation and innate immune activation.
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to assess the target selectivity and binding affinity of METTL3 inhibitors like this compound.
Biochemical METTL3 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the METTL3/METTL14 complex.
-
Objective: To quantify the in vitro potency of an inhibitor.
-
Principle: The METTL3/METTL14 enzyme complex is incubated with the test compound. The methylation reaction is initiated by adding an RNA substrate and S-adenosylmethionine (SAM). The amount of m6A-modified RNA is then quantified.
-
Protocol Outline:
-
Incubate the purified METTL3/METTL14 enzyme complex with varying concentrations of the test compound.
-
Initiate the reaction by adding the RNA substrate and SAM.
-
Allow the reaction to proceed at 37°C for a defined period.
-
Stop the reaction and quantify the amount of m6A-modified RNA using a suitable detection method (e.g., fluorescence-based or mass spectrometry).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
-
Caption: Workflow for determining the biochemical IC50 of a METTL3 inhibitor.
Protein Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay is used to assess the direct binding of a compound to a target protein and can be used to screen for selectivity.
-
Objective: To determine if a compound binds to and stabilizes the target protein.
-
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.
-
Protocol Outline:
-
Prepare a solution of the purified target protein (e.g., METTL3) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.
-
Aliquot the protein-dye mixture into a multi-well plate.
-
Add the test compound or a vehicle control (DMSO) to the wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient (e.g., 25°C to 95°C) and monitor the fluorescence at each temperature increment.
-
Analyze the resulting melt curves to determine the Tm for the protein in the presence and absence of the compound. An increase in Tm indicates ligand binding and stabilization.[8][9][10]
-
Cellular m6A Quantification
This method is used to measure the overall level of m6A in the mRNA of cells treated with a METTL3 inhibitor.
-
Objective: To assess the in-cell activity of a METTL3 inhibitor.
-
Principle: Total RNA is extracted from treated and untreated cells, and the mRNA is purified. The mRNA is then digested into single nucleosides, and the ratio of m6A to adenosine (B11128) (A) is quantified using liquid chromatography-mass spectrometry (LC-MS) or an ELISA-based method.
-
Protocol Outline (LC-MS based):
-
Culture cells and treat with the METTL3 inhibitor or a vehicle control.
-
Isolate total RNA from the cells.
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
Digest the purified mRNA into single nucleosides using nucleases and phosphatases.
-
Analyze the nucleoside mixture by LC-MS to quantify the amounts of m6A and adenosine.
-
Calculate the m6A/A ratio for each sample to determine the extent of m6A inhibition.[11]
-
Conclusion
This compound is a potent and selective inhibitor of METTL3 with a clear mechanism of action that involves the modulation of the innate immune system. The data presented in this guide underscore its potential as a therapeutic agent in oncology. The provided experimental protocols offer a framework for researchers to further investigate the properties of this compound and other METTL3 inhibitors. As this compound progresses through clinical trials, a more detailed understanding of its selectivity and binding characteristics in a physiological context will undoubtedly emerge, further informing its therapeutic application.
References
- 1. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. drughunter.com [drughunter.com]
- 5. STORM Therapeutics presented Interim Phase 1 clinical data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 - Cambridge Innovation Capital [cic.vc]
- 6. benchchem.com [benchchem.com]
- 7. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]
- 8. eubopen.org [eubopen.org]
- 9. benchchem.com [benchchem.com]
- 10. proteos.com [proteos.com]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
The Pharmacological Profile of Stc-15: A First-in-Class METTL3 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Stc-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. By targeting a key enzyme in RNA epigenetics, this compound represents a novel therapeutic strategy in oncology. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic properties, and emerging clinical data. Detailed experimental methodologies and visual representations of its signaling pathway and experimental workflows are provided to support further research and development efforts in this promising area of cancer therapy.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells and plays a critical role in the regulation of gene expression by affecting mRNA stability, splicing, translation, and transport. The m6A modification is installed by a writer complex, of which METTL3 is the primary catalytic subunit. Dysregulation of METTL3 has been implicated in the initiation and progression of various cancers, making it an attractive target for therapeutic intervention.[1] this compound is a potent and selective inhibitor of METTL3, developed by STORM Therapeutics, and is the first METTL3 inhibitor to enter clinical trials.[2][3]
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of METTL3. This inhibition leads to a reduction in global m6A levels in cancer cells, which in turn triggers a cascade of downstream events culminating in an anti-tumor immune response.[4] The proposed mechanism of action involves the following key steps:
-
Inhibition of METTL3: this compound binds to and blocks the catalytic site of METTL3, preventing the transfer of a methyl group to adenosine (B11128) residues on mRNA.
-
Formation of Double-Stranded RNA (dsRNA): The reduction in m6A modification leads to the accumulation of endogenous double-stranded RNA (dsRNA) within cancer cells.[4]
-
Activation of Innate Immune Sensing: The accumulated dsRNA is recognized by intracellular pattern recognition receptors, such as RIG-I and MDA5, which triggers an innate immune response.[4]
-
Induction of Type I Interferon (IFN) Signaling: Activation of these sensors leads to the production of type I interferons (IFN-α/β) and the upregulation of interferon-stimulated genes (ISGs).[4][5]
-
Enhanced Anti-Tumor Immunity: The induction of a "viral mimicry" state within the tumor microenvironment promotes the recruitment and activation of immune cells, including cytotoxic T lymphocytes, leading to tumor cell killing.[4] Preclinical studies have shown that this compound treatment leads to an increase in M1 macrophages within the tumor microenvironment.[6]
This mechanism provides a strong rationale for the use of this compound as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors.[4]
Preclinical Pharmacology
In Vitro Activity
This compound has demonstrated potent inhibitory activity against METTL3 and significant anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| METTL3 Inhibition (IC50) | < 6 nM | Biochemical Assay | [7] |
| m6A Inhibition (IC50) | 38.17 nM | Caov3 ovarian cancer cells | [7] |
| Anti-proliferative Activity (IC50) | Sub-micromolar | Various AML cell lines | [3][8] |
| Anti-proliferative Activity (Mean IC50) | ~1 µM | 12 patient-derived AML samples | [3][8] |
In Vivo Efficacy
This compound has shown significant anti-tumor efficacy in preclinical animal models, both as a monotherapy and in combination with other anti-cancer agents.
-
Syngeneic Mouse Models: In the MC38 colorectal and A20 lymphoma syngeneic models, oral administration of this compound resulted in significant tumor growth inhibition.[4] The anti-tumor effect was shown to be dependent on CD8+ T-cells.[4]
-
Combination Therapy: Combination of this compound with an anti-PD-1 antibody led to tumor regression in both the MC38 and A20 models, with some mice remaining tumor-free long after treatment cessation.[4][7]
-
AML Patient-Derived Xenograft (PDX) Model: In an AML PDX model, this compound monotherapy extended survival compared to vehicle and venetoclax-treated groups.[2][8] The combination of this compound and venetoclax (B612062) further extended median group survival.[2]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several species.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Human | Rat | Dog | Reference |
| Plasma Protein Binding | 90% | - | - | [7] |
| Intrinsic Clearance (µM/min/10^6 cells) | 4 | 43 | 8 | [7] |
| Oral Bioavailability (3 mg/kg) | - | 34% | 48% | [7] |
| Half-life (T1/2) (3 mg/kg, oral) | - | 3.6 h | 5.6 h | [7] |
| Cmax (3 mg/kg, oral) | - | 241 nM | 414 nM | [7] |
Clinical Pharmacology
This compound is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT05584111) in patients with advanced solid tumors.[9] Interim results have demonstrated a favorable safety profile and encouraging signs of clinical activity.[1][9]
Study Design
The Phase 1 trial is a multi-center, open-label, dose-escalation study evaluating the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered this compound.[9] The study has explored both daily and thrice-weekly dosing regimens.[1]
Safety and Tolerability
This compound has been generally well-tolerated across the dose ranges tested (60 mg to 200 mg).[1][6] Treatment-emergent adverse events (TEAEs) have been mostly mild, transient, and manageable.[1][6] Common related adverse events include thrombocytopenia, rash, and pruritus.[9]
Clinical Activity
As of April 15, 2024, in 27 evaluable patients, the following clinical activity was observed:[9]
Table 3: Interim Clinical Activity of this compound in Phase 1 Trial
| Parameter | Value |
| Overall Response Rate (ORR) | 11% (3 partial responses) |
| Disease Control Rate (DCR) | 63% (14 stable disease, 3 partial responses) |
Tumor regressions have been observed at all dose levels from 60 mg to 200 mg three times a week (TIW), with sustained partial responses seen in multiple tumor types.[6][10] The recommended Phase 2 dose has been identified as being between 60 mg and 200 mg TIW.[1]
Pharmacodynamics
Significant reductions in methylated polyA-RNA in blood samples from all cohorts have demonstrated robust target engagement of METTL3 and a rapid pharmacodynamic effect.[9] Gene expression analyses have shown an upregulation of pathways related to interferon signaling and innate immunity, consistent with the proposed mechanism of action.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical and clinical evaluation of this compound.
In Vitro Cell Viability Assays
-
Cell Lines and Patient-Derived Xenografts (PDXs): A panel of human acute myeloid leukemia (AML) cell lines and patient-derived AML samples were used.[2][11]
-
Treatment: Cells were treated with a range of concentrations of this compound for 5 to 6 days.[11]
-
Viability Assessment:
-
Data Analysis: IC50 values were calculated from the dose-response curves.[11]
Western Blotting for BCL2
-
Cell Treatment and Lysis: AML cell lines were treated with this compound for 48 hours, followed by cell lysis to extract total protein.[11]
-
SDS-PAGE and Transfer: Protein lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was probed with a primary antibody specific for BCL2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Syngeneic Mouse Models
-
Animal Models: Immune-competent mice were subcutaneously implanted with MC38 (colorectal) or A20 (lymphoma) cancer cells.[4]
-
Treatment: Once tumors were established, mice were treated orally with this compound, an anti-PD-1 antibody, or the combination.[4]
-
Efficacy Assessment: Tumor growth was monitored regularly by caliper measurements. Body weight was also monitored as a measure of toxicity.[7]
-
Immunophenotyping: In some studies, tumors were harvested and analyzed by flow cytometry to characterize the immune cell infiltrate.
Pharmacodynamic Assays
While a specific protocol for an MSD-based m6A assay is not publicly available, a plausible immunoassay-based approach is described below.
-
Sample Preparation: Total RNA is isolated from patient blood samples.
-
Assay Principle: A sandwich immunoassay format is likely used. A capture antibody (e.g., anti-polyA) is coated on the MSD plate to bind the mRNA. A detection antibody specific for m6A and labeled with a SULFO-TAG™ is then added.
-
Detection: Upon electrochemical stimulation, the SULFO-TAG™ emits light, and the intensity of the light is proportional to the amount of m6A in the sample.
-
Platform: The NanoString nCounter platform allows for direct, multiplexed measurement of gene expression without the need for enzymatic reactions.
-
Sample Input: Whole blood was collected for gene expression analysis.
-
Assay Principle: Target-specific, color-coded probe pairs are hybridized to the RNA molecules of interest. The abundance of each target mRNA is then digitally counted.
-
Data Analysis: Gene expression data is analyzed to identify upregulation or downregulation of specific pathways, such as the interferon signaling pathway.
Conclusion
This compound is a pioneering investigational drug that targets the epitranscriptomic machinery of cancer cells. Its unique mechanism of action, which involves the induction of an innate immune response, sets it apart from conventional cytotoxic and targeted therapies. The preclinical data demonstrate potent anti-tumor activity, and the early clinical results are promising, showing a manageable safety profile and signs of clinical efficacy in patients with advanced malignancies. The ongoing and future clinical studies will be crucial in further defining the therapeutic potential of this compound and the broader class of METTL3 inhibitors in the treatment of cancer. The detailed pharmacological profile and experimental methodologies presented in this guide are intended to facilitate further research and accelerate the development of this novel class of anti-cancer agents.
References
- 1. Oral Administration of this compound in Subjects with Advanced Malignancies [clin.larvol.com]
- 2. This compound, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 3. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. rsc.org [rsc.org]
- 6. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 7. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]
- 8. STORM Therapeutics Presents this compound Preclinical Data - M Ventures [m-ventures.com]
- 9. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 10. targetedonc.com [targetedonc.com]
- 11. stormtherapeutics.com [stormtherapeutics.com]
Methodological & Application
Application Notes and Protocols for STC-15 In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3. As a key regulator of RNA metabolism, METTL3 has emerged as a promising therapeutic target in oncology. This compound represents a novel approach to cancer treatment by modulating the tumor microenvironment and activating anti-tumor immune responses. These application notes provide detailed protocols for in vitro studies of this compound to facilitate further research and drug development.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of METTL3, which leads to a reduction in m6A modifications on messenger RNA (mRNA) and long non-coding RNA (lncRNA). This inhibition results in the accumulation of double-stranded RNA (dsRNA) within cancer cells, which in turn triggers an innate immune response through the activation of pattern recognition sensors. The subsequent upregulation of the interferon (IFN) signaling pathway and the expression of interferon-stimulated genes (ISGs) contribute to an anti-tumor effect. This includes enhanced recruitment and activation of immune cells, such as CD8+ T cells, leading to immune-mediated cancer cell killing.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Incubation Time |
| HL-60 | 2.26 | SRB | 5 days |
| KASUMI-1 | 0.36 | SRB | 5 days |
| KG-1 | 1.15 | SRB | 5 days |
| MOLM-13 | 1.69 | SRB | 5 days |
| MOLM-16 | 0.69 | SRB | 5 days |
Data compiled from publicly available information.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) Sulforhodamine B (SRB) Assay
This assay measures cell density by quantifying the total protein content of adherent cells.
Materials:
-
Cancer cell lines of interest (e.g., AML cell lines)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Multichannel pipette
-
Plate shaker
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 5 days).[1]
-
Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[2]
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.[3]
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[3]
-
Add 150 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[5]
-
Read the absorbance at 510 nm using a microplate reader.[3][6]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a suitable density in 100 µL of complete medium and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and incubate for the desired duration (e.g., 6 days for patient-derived xenografts).[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a luminometer.[1]
-
Calculate cell viability relative to the vehicle-treated control and determine the IC50 values.
PBMC Co-culture and Cytotoxicity Assay
This assay evaluates the ability of this compound to enhance immune cell-mediated killing of cancer cells.
Materials:
-
Target cancer cell line (e.g., SKOV3 ovarian cancer cells)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
Fluorescent dye for labeling target cells (e.g., CFSE)
-
Dead cell stain (e.g., 7-AAD or Propidium Iodide)
-
96-well U-bottom plates
-
Flow cytometer
Protocol:
-
Label the target cancer cells with a fluorescent dye like CFSE according to the manufacturer's protocol. This allows for the distinction between target and effector cells.
-
Seed the labeled target cells into a 96-well plate.
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Add the PBMCs to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Treat the co-cultures with various concentrations of this compound or a vehicle control.
-
Incubate the co-culture for a designated period (e.g., 24-72 hours).
-
After incubation, harvest the cells and stain with a dead cell marker (e.g., 7-AAD).
-
Analyze the samples by flow cytometry. Gate on the CFSE-positive target cell population and quantify the percentage of dead cells (7-AAD positive) within this population.[8]
Gene Expression Analysis by qPCR
This protocol is for quantifying the expression of interferon-stimulated genes (ISGs).
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target ISGs (e.g., OAS1, MX1, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Treat cancer cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target gene, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[9]
Western Blot Analysis
This protocol is for detecting changes in protein expression, such as METTL3 and BCL2.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-METTL3, anti-BCL2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[10]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Viability Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [jove.com]
- 3. SRB assay for measuring target cell killing [protocols.io]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. promega.com [promega.com]
- 8. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.starklab.org [data.starklab.org]
- 10. e-neurospine.org [e-neurospine.org]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for STC-15 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC-15 is an orally bioavailable, small-molecule inhibitor of methyltransferase-like 3 (METTL3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2][3] As a first-in-class agent targeting an RNA modifying enzyme to enter clinical development, this compound has demonstrated promising preclinical anti-tumor activity, primarily by modulating the innate immune system.[4][5] These application notes provide a comprehensive overview of the available preclinical data on this compound dosage, administration, and experimental protocols in various animal models to guide researchers in their study design.
Mechanism of Action
This compound exerts its anti-tumor effects through a novel mechanism involving the inhibition of METTL3. This leads to a reduction in m6A RNA methylation, resulting in the accumulation of double-stranded RNA (dsRNA) within cancer cells.[6][7][8][9] This accumulation is sensed by intracellular pattern recognition receptors, which in turn triggers a cell-intrinsic interferon response.[6][7][8][9] The subsequent upregulation of interferon-stimulated genes (ISGs) enhances anti-tumor immunity and potentiates the effects of immune checkpoint inhibitors.[5]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
In Vivo Efficacy Studies
| Animal Model | Tumor Type | this compound Dosage | Administration Route | Dosing Frequency | Duration | Combination Agent | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse (AML PDX) | Acute Myeloid Leukemia | 100 mg/kg | Oral | Daily | 21 days | Venetoclax (B612062) (25 mg/kg, daily, oral) | Extended survival, reduced circulating hCD45+ cells, and decreased spleen weight. |[4][10] | | Mouse (A20 Syngeneic) | Lymphoma | High Dose (not specified) | Oral | Not specified | Not specified | Anti-PD1 antibody | Significant tumor regression and induction of durable anti-tumor immunity. |[5][11] | | Mouse (MC38 Syngeneic) | Colorectal Cancer | Not specified | Oral | Not specified | 12 days | Anti-PD1 antibody | Tumor reduction without significant changes in body weight; synergistic efficacy with anti-PD1. |[2][11] |
Pharmacokinetic Parameters
| Animal Model | This compound Dosage | Administration Route | Half-life (T1/2) | Cmax | Bioavailability | Reference(s) |
| Rat | 3 mg/kg | Oral | 3.6 h | 241 nM | 34% | [11] |
| Beagle Dog | 3 mg/kg | Oral | 5.6 h | 414 nM | 48% | [11] |
Experimental Protocols
General Preparation of this compound for Oral Administration
For oral administration in rodent models, this compound can be formulated as a suspension or in a solution with co-solvents.
-
Suspension: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[3]
-
Solution with Co-solvents: A clear solution can be prepared using a mixture of DMSO, PEG300, and Tween 80. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to keep the final DMSO concentration below 2% in the working solution for animal well-being.[2]
Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in an AML PDX mouse model.
Caption: Experimental workflow for an AML PDX model.
Methodology:
-
Animal Model: Immunodeficient mice, such as NOD scid gamma (NSG) mice, are typically used for AML PDX models.
-
Cell Implantation: Engraftment of human AML cells can be achieved via intravenous (tail vein) or intra-tibial injection.
-
Tumor Engraftment Monitoring: Peripheral blood can be periodically sampled to monitor the percentage of circulating human CD45+ (hCD45+) cells by flow cytometry to confirm engraftment.
-
Treatment Initiation: Once engraftment is confirmed (e.g., a certain percentage of hCD45+ cells in peripheral blood), randomize the mice into treatment groups.
-
Dosing: Administer this compound (e.g., 100 mg/kg) and/or combination agents (e.g., venetoclax 25 mg/kg) orally, once daily for a specified duration (e.g., 21 days).[10] A vehicle control group should be included.
-
Monitoring: Monitor animal body weight and overall health status regularly.
-
Endpoint Analysis:
Syngeneic Mouse Models (MC38 and A20)
This protocol provides a general framework for assessing the efficacy of this compound in immunocompetent syngeneic mouse models.
Caption: Experimental workflow for syngeneic tumor models.
Methodology:
-
Animal Model: Use immunocompetent mouse strains compatible with the tumor cell line (e.g., C57BL/6 for MC38, BALB/c for A20).
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38 or A20) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for the development of palpable tumors.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups.
-
Dosing: Administer this compound orally at the desired dose. For combination studies, administer anti-PD1 antibody via intraperitoneal (IP) injection.[5] Include a vehicle control group.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.
-
Survival: Monitor for survival endpoints.
-
Durable Response: In studies where complete tumor regression is observed, mice can be re-challenged with the same tumor cells to assess for durable anti-tumor immunity.[5]
-
Toxicology and Safety
Publicly available information on the formal toxicology studies of this compound in animal models is limited. However, preclinical studies in mouse models have not reported significant changes in body weight during treatment, suggesting good tolerability at efficacious doses.[11] In the Phase 1 clinical trial in patients with advanced solid tumors, treatment-emergent adverse events were generally mild and manageable, with the most common being thrombocytopenia, rash, and pruritus.[12][13] No maximum tolerated dose was established in the clinical setting up to 200 mg administered three times a week.[14] Researchers should conduct appropriate safety and tolerability studies for their specific animal models and experimental conditions.
Disclaimer
These application notes are intended for research purposes only and are based on publicly available preclinical data. The provided protocols are general guidelines and may require optimization for specific experimental contexts. It is the responsibility of the researcher to ensure that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. RNA Epitranscriptomics as a Novel Therapeutic Target - Evotec and STORM Therapeutics Developing a METTL3 Inhibitor - Evotec [evotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. stormtherapeutics.com [stormtherapeutics.com]
- 11. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]
- 12. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. cancerresearchhorizons.com [cancerresearchhorizons.com]
Application Notes and Protocols for STC-15 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3 (Methyltransferase-like 3).[1][2][3][4] As the first RNA modifying enzyme inhibitor to enter human clinical trials, this compound represents a novel approach in cancer therapy.[2] It has demonstrated promising preclinical and clinical activity in various malignancies, including solid tumors and acute myeloid leukemia (AML), both as a monotherapy and in combination with other anti-cancer agents.[5][6][7] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cancer research.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of METTL3, a key enzyme responsible for m6A modification of mRNA and long non-coding RNA (lncRNA).[4][5] This inhibition sets off a cascade of events within the tumor microenvironment, leading to an anti-cancer immune response.
The proposed mechanism of action is as follows:
-
Inhibition of METTL3: this compound binds to and blocks the activity of METTL3.[4]
-
Accumulation of dsRNA: This leads to a reduction in m6A modifications on RNA, causing an accumulation of double-stranded RNA (dsRNA) within the cancer cells.[4][5]
-
Activation of Innate Immune Sensors: The accumulated dsRNA is recognized by innate pattern recognition sensors.[5]
-
Upregulation of Interferon Signaling: This triggers the activation of interferon (IFN) signaling pathways, leading to the transcription of Type I and Type III interferons and interferon-stimulated genes (ISGs).[4][5]
-
Activation of Anti-Tumor Immunity: The upregulation of interferon signaling stimulates an anti-tumor immune response, including the activation of CD8+ T-cells and evidence of M1 macrophage polarization in the tumor microenvironment.[8][9] This ultimately leads to tumor cell destruction.[1][9]
Furthermore, by altering RNA stability and translation, this compound can also lead to a decrease in the expression of tumor-associated and anti-apoptotic genes, such as BCL2 in AML.[4][6][7]
Signaling Pathway Diagram
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. STORM Therapeutics Presented Interim Phase 1 Data on this compound at ASCO 2024 [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 6. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 7. STORM Therapeutics Presents this compound Preclinical Data - M Ventures [m-ventures.com]
- 8. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 9. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
Application Notes and Protocols for STC-15 in Solid Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC-15 is an orally bioavailable, first-in-class small molecule inhibitor of METTL3 (Methyltransferase-like 3), an RNA methyltransferase.[1][2][3] METTL3 is a key component of the m6A RNA modification machinery, which plays a critical role in regulating gene expression and has been implicated in the progression of various cancers.[3] this compound represents a novel therapeutic approach by targeting the epitranscriptome to induce anti-tumor responses. Preclinical studies have demonstrated its potential in treating solid tumors by activating the innate immune system and synergizing with other cancer therapies.[4][5]
Mechanism of Action
This compound functions by inhibiting the catalytic activity of METTL3, leading to a reduction in N6-methyladenosine (m6A) levels in mRNA. This inhibition results in the accumulation of double-stranded RNA (dsRNA) within cancer cells, which is recognized by innate pattern recognition receptors.[5][6] This process triggers a downstream signaling cascade, leading to the production of type I and type III interferons (IFNs).[5][6] The subsequent activation of interferon-stimulated genes (ISGs) promotes an anti-viral-like state within the tumor microenvironment, enhancing the recruitment and activation of immune cells, particularly CD8+ T-cells, to mediate tumor cell killing.[4][6]
digraph "STC-15_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Mechanism of Action", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
STC15 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
METTL3 [label="METTL3\n(RNA methyltransferase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
m6A [label="m6A RNA Methylation", fillcolor="#FBBC05", fontcolor="#202124"];
dsRNA [label="dsRNA Accumulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
PRR [label="Pattern Recognition\nReceptors (PRRs)"];
IFN_signaling [label="Interferon (IFN)\nSignaling Pathway"];
ISG [label="Interferon Stimulated\nGenes (ISGs)"];
Immune_Activation [label="Immune Cell Activation\n(e.g., CD8+ T-cells)"];
Tumor_Killing [label="Tumor Cell Killing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
STC15 -> METTL3 [label="inhibition"];
METTL3 -> m6A [label="catalyzes"];
m6A -> dsRNA [style=dashed, label="reduction leads to"];
dsRNA -> PRR [label="activates"];
PRR -> IFN_signaling [label="triggers"];
IFN_signaling -> ISG [label="upregulates"];
ISG -> Immune_Activation [label="promotes"];
Immune_Activation -> Tumor_Killing [label="mediates"];
}
Workflow for in vivo evaluation of this compound in syngeneic tumor models.
Immunohistochemistry (IHC) for Immune Cell Infiltration
Objective: To analyze the infiltration of immune cells into the tumor microenvironment following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Primary antibodies (e.g., anti-CD8, anti-CD4, anti-F4/80)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
DAB substrate kit (for HRP)
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
For HRP-conjugated secondary antibodies, add DAB substrate and incubate until the desired stain intensity develops.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides using a microscope and quantify the number of positive cells per field of view.
Flow Cytometry for Immune Cell Profiling
Objective: To perform a detailed analysis of immune cell populations within the tumor and spleen.
Materials:
-
Freshly excised tumors and spleens
-
RPMI medium
-
Collagenase D and DNase I
-
FACS buffer (PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c)
-
Flow cytometer
Protocol:
-
Mince the tumor tissue and digest it with Collagenase D and DNase I to obtain a single-cell suspension.
-
Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
Lyse red blood cells using a lysis buffer.
-
Count the viable cells and adjust the concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Stain the cells with a cocktail of fluorescently-conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using a suitable software to quantify the different immune cell populations.
Conclusion
This compound is a promising novel cancer therapeutic that targets the METTL3 RNA methyltransferase to induce a robust anti-tumor immune response. The preclinical data in solid tumor xenograft models support its continued development as both a monotherapy and in combination with immune checkpoint inhibitors. The protocols provided here offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in various cancer models.
References
- 1. STORM Therapeutics to Present Phase 1 Data on its First-in-Class Lead Product this compound at EORTC-NCI-AACR Symposium – IP Group plc [ipgroupplc.com]
- 2. STORM Therapeutics to present new data on its lead program this compound at the 34th EORTC-NCI-AACR Symposium and the 37th SITC Meeting [prnewswire.com]
- 3. STORM Therapeutics Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 4. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. STORM Therapeutics to present the discovery of lead clinical candidate this compound at the American Chemical Society Fall 2023 Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 6. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
Application Notes and Protocols: STC-15 and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3.[1][2][3] Inhibition of METTL3 by this compound leads to the accumulation of double-stranded RNA (dsRNA) in cancer cells, triggering an innate immune response through the activation of interferon (IFN) signaling.[1][4] This modulation of the tumor microenvironment towards a pro-inflammatory state provides a strong rationale for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4][5] Preclinical studies have demonstrated that the combination of this compound and anti-PD-1 therapy results in synergistic anti-tumor activity, leading to significant tumor regression and durable immune responses.[1]
These application notes provide an overview of the preclinical data supporting the combination of this compound and anti-PD-1 therapy, along with detailed protocols for key experiments to evaluate this therapeutic strategy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating this compound as a monotherapy and in combination with anti-PD-1 antibodies.
Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models
| Treatment Group | Mouse Model | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | MC38 Colorectal | 0% | 0/10 |
| This compound | MC38 Colorectal | 45% | 1/10 |
| Anti-PD-1 | MC38 Colorectal | 50% | 2/10 |
| This compound + Anti-PD-1 | MC38 Colorectal | 95% | 8/10 |
| Vehicle Control | A20 Lymphoma | 0% | 0/10 |
| This compound | A20 Lymphoma | 40% | 0/10 |
| Anti-PD-1 | A20 Lymphoma | 48% | 1/10 |
| This compound + Anti-PD-1 | A20 Lymphoma | 92% | 7/10 |
Note: Data are representative of preclinical findings where combination therapy showed significant tumor regression. Specific numerical values are illustrative.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry in the MC38 Model
| Treatment Group | CD8+ T Cells (% of CD45+ cells) | CD4+ T Cells (% of CD45+ cells) | NK Cells (% of CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) |
| Vehicle Control | 8.5 ± 1.2 | 15.2 ± 2.1 | 5.1 ± 0.8 | 25.3 ± 3.4 |
| This compound | 15.3 ± 2.5 | 16.1 ± 2.3 | 8.9 ± 1.5 | 18.7 ± 2.9 |
| Anti-PD-1 | 18.9 ± 3.1 | 17.5 ± 2.8 | 9.2 ± 1.6 | 15.4 ± 2.5 |
| This compound + Anti-PD-1 | 35.7 ± 4.8 | 18.2 ± 3.0 | 15.6 ± 2.7 | 8.1 ± 1.9 |
Note: Data are representative examples of expected trends in immune cell infiltration. Values are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound and Anti-PD-1 Combination in a Syngeneic Mouse Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in the MC38 colorectal adenocarcinoma syngeneic mouse model.
Materials:
-
MC38 murine colorectal adenocarcinoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
This compound (formulated for oral gavage)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Vehicle control for this compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture MC38 cells in standard conditions.
-
Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into four treatment groups (n=10 mice per group):
-
Group 1: Vehicle Control + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle Control + Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
-
Treatment Administration:
-
This compound: Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Anti-PD-1 Antibody: Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control via intraperitoneal (i.p.) injection twice a week.
-
Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach the predetermined endpoint.
-
-
Monitoring and Endpoint:
-
Monitor tumor volumes and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for isolating and analyzing TILs from excised tumors to assess the impact of the combination therapy on the tumor immune microenvironment.
Materials:
-
Excised tumors from the in vivo study
-
RPMI medium
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-FoxP3, anti-PD-1, anti-Ki67)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces in a petri dish containing RPMI medium.
-
Transfer the minced tissue to a digestion buffer containing RPMI, Collagenase D, and DNase I.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI medium and centrifuge.
-
If necessary, treat the cell pellet with red blood cell lysis buffer.
-
Wash the cells again with FACS buffer.
-
-
Staining:
-
Resuspend the cells in FACS buffer and perform a cell count.
-
Stain the cells with a live/dead viability dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc block.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3, Ki67), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody cocktail.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.
-
Conclusion
The combination of the METTL3 inhibitor this compound with anti-PD-1 checkpoint blockade represents a promising therapeutic strategy. The mechanism of action, involving the induction of a cell-intrinsic interferon response, synergizes with the T-cell reactivation mediated by anti-PD-1 therapy. The provided protocols offer a framework for researchers to further investigate and validate the efficacy and immunological effects of this combination in preclinical cancer models.
References
- 1. First Results of a Phase 1 Study Evaluating Safety, PK, PD and Clinical Activity of this compound, a METTL3 Inhibitor, in Patients with Advanced Malignancies, November 2024, Society of Immunotherapy for Cancer (SITC) 39th Annual Meeting | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 2. STORM Therapeutics to present new data on its lead program this compound at the 34th EORTC-NCI-AACR Symposium and the 37th SITC Meeting [prnewswire.com]
- 3. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 [prnewswire.com]
- 4. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. STORM Therapeutics - Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics – IP Group plc [ipgroupplc.com]
Application Notes and Protocols for Measuring m6A Levels Following Stc-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stc-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2][3][4] As the most prevalent internal modification of eukaryotic messenger RNA (mRNA), m6A plays a critical role in the regulation of gene expression by affecting mRNA stability, splicing, translation, and transport.[5][6] The METTL3 enzyme is a key component of the m6A writer complex, which catalyzes the transfer of a methyl group to adenosine (B11128) residues.[7]
In preclinical and clinical studies, this compound has demonstrated anti-tumor activity by inhibiting METTL3, leading to a reduction in global m6A levels.[3][7][8] This inhibition results in the accumulation of double-stranded RNA (dsRNA) within cancer cells, which in turn triggers an innate immune response characterized by the activation of interferon signaling pathways.[9][10][11] This application note provides detailed protocols for quantifying the cellular effects of this compound on m6A levels, a critical step in understanding its mechanism of action and in the development of this novel therapeutic.
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by modulating the m6A RNA landscape, which culminates in the activation of an anti-cancer immune response. The signaling cascade is initiated by the inhibition of the METTL3 enzyme.
Caption: this compound inhibits METTL3, reducing m6A RNA methylation and leading to an anti-tumor immune response.
Quantitative Data Summary
The following table summarizes the observed reduction in m6A levels in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound in a Phase 1 clinical trial (NCT05584111).[6][12][13][14]
| Treatment Group | Dose | Timing of Measurement | Average m6A Reduction (%) |
| This compound | 60 mg | 24 hours post-dosing | 63%[12] |
Note: Data is based on publicly available interim results and may be subject to change. Further dose-response data is anticipated from ongoing clinical trials.
Experimental Protocols
To assess the efficacy of this compound in reducing m6A levels, several quantitative methods can be employed. Below are detailed protocols for three commonly used techniques: LC-MS/MS for absolute quantification, Dot Blot for semi-quantitative analysis, and MeRIP-qPCR for gene-specific m6A analysis.
Experimental Workflow Overview
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. Global RNA m6A Quantification, RNA Methylation Analysis - CD BioSciences [epigenhub.com]
- 3. m6A Dot Blot Assay [bio-protocol.org]
- 4. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 7. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ascopubs.org [ascopubs.org]
- 13. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 14. STORM Therapeutics Presented Interim Phase 1 Data on this compound at ASCO 2024 [synapse.patsnap.com]
STC-15: Application Notes and Protocols for Leukemia Stem Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of METTL3 (Methyltransferase-like 3), a critical RNA methyltransferase.[1][2] METTL3 is the catalytic component of the N6-adenosine-methyltransferase complex, which is responsible for the most abundant internal modification of eukaryotic mRNA, N6-methyladenosine (m6A).[3][4] In acute myeloid leukemia (AML), METTL3 is often overexpressed and plays a crucial role in the initiation and progression of the disease by promoting the translation of key oncogenic proteins and maintaining an undifferentiated state in leukemia cells.[5][6] this compound's mechanism of action involves the inhibition of METTL3, which has been shown to suppress the proliferation of AML cells, including leukemia stem cells (LSCs), and induce anti-tumor responses.[1] These notes provide a comprehensive overview of the preclinical data on this compound in AML models and detailed protocols for its use in laboratory settings.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of METTL3.[1] This inhibition leads to a reduction in m6A levels on target mRNAs, such as those for BCL2 and c-MYC, which are critical for the survival and proliferation of leukemia cells.[3][5] The decrease in m6A modification destabilizes these transcripts, leading to their reduced translation and subsequent downregulation of the corresponding proteins.[3] This disruption of oncogenic signaling pathways ultimately results in decreased AML cell viability, induction of apoptosis, and inhibition of leukemia stem cell function.[1][5] Furthermore, inhibition of METTL3 by this compound has been shown to activate innate immune signaling pathways, suggesting a dual mechanism of action involving both direct anti-leukemic effects and immune system engagement.[1][2]
Signaling Pathway
The signaling pathway affected by this compound in leukemia stem cells is centered on the inhibition of METTL3 and the subsequent downstream effects on mRNA translation and protein expression.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity against a panel of AML cell lines and patient-derived AML cells.
| Cell Line/Sample Type | Assay Type | Endpoint | Result | Reference |
| 30 AML Cell Lines | SRB Assay | IC50 | Sub-micromolar values in sensitive lines | [4] |
| KASUMI-1 | SRB Assay | IC50 | 0.36 µM | [4] |
| MOLM-16 | SRB Assay | IC50 | 0.69 µM | [4] |
| NOMO-1 | SRB Assay | IC50 | 0.88 µM | [4] |
| KG-1 | SRB Assay | IC50 | 1.15 µM | [4] |
| THP-1 | SRB Assay | IC50 | 1.22 µM | [4] |
| PL-21 | SRB Assay | IC50 | 1.23 µM | [4] |
| MONO-MAC-6 | SRB Assay | IC50 | 1.30 µM | [4] |
| SKM-1 | SRB Assay | IC50 | 1.49 µM | [4] |
| MOLM-13 | SRB Assay | IC50 | 1.69 µM | [4] |
| HL-60 | SRB Assay | IC50 | 2.26 µM | [4] |
| 12 Patient-Derived AML Samples | CellTiter-Glo | IC50 | Mean of approx. 1 µM | [1][7] |
Synergy with Venetoclax (B612062)
This compound exhibits synergistic activity when combined with the BCL2 inhibitor, venetoclax.
| Cell Line | Assay Type | Synergy Score | Result | Reference |
| MOLM-13 | Combination Assay | 51 | 51% higher inhibition than expected by an additive effect | [4] |
| THP-1 | Combination Assay | >10 | High degree of synergy | [3][8] |
In Vivo Efficacy
In a patient-derived xenograft (PDX) model of AML, this compound demonstrated significant anti-tumor activity, both as a single agent and in combination with venetoclax.[3]
| Treatment Group | Median Survival (days) | Outcome | Reference |
| Vehicle | 51.5 | - | [3][4] |
| Venetoclax | 58 | Modest survival benefit | [3][4][8] |
| This compound | 68 | Outperformed venetoclax | [3][4][8] |
| This compound + Venetoclax | 85 | Significant survival extension | [3][4][8] |
In these in vivo models, treatment with this compound also led to a reduction in circulating human CD45+ cells and decreased spleen weight, indicative of a reduced leukemic burden.[1][7][9]
Experimental Protocols
Experimental Workflow: In Vitro Studies
Protocol 1: In Vitro Cell Viability Assay (SRB Assay)
This protocol is adapted for assessing the anti-proliferative effects of this compound on adherent or suspension AML cell lines.
Materials:
-
AML cell lines (e.g., KASUMI-1, MOLM-13, THP-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, pre-treat plates to promote attachment if necessary.
-
Treatment: After 24 hours, add 100 µL of medium containing this compound at various concentrations (e.g., 0.01 to 100 µM) to the wells in triplicate. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for BCL2
This protocol is for assessing the effect of this compound on BCL2 protein levels in AML cells.
Materials:
-
AML cells treated with this compound as described above.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-BCL2 and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Harvest and lyse this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL2 and GAPDH overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BCL2 signal to the GAPDH signal to determine the relative protein expression.
Experimental Workflow: In Vivo Patient-Derived Xenograft (PDX) Studies
Protocol 3: AML Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for establishing and utilizing an AML PDX model to evaluate the efficacy of this compound. This protocol is based on established methods for AML PDX models.[10][11]
Materials:
-
Cryopreserved primary AML patient cells.
-
Immunodeficient mice (e.g., NSG mice).
-
This compound and venetoclax for oral administration.
-
Vehicle control.
-
Flow cytometry reagents for hCD45 staining.
Procedure:
-
Cell Preparation and Implantation: Thaw and prepare primary AML cells. Implant the cells into NSG mice, for example, via intra-tibial injection to establish the disease in the bone marrow.[3]
-
Engraftment Monitoring: Monitor for successful engraftment by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.
-
Randomization and Treatment: Once engraftment is confirmed, randomize the mice into treatment groups: Vehicle, this compound, Venetoclax, and this compound + Venetoclax. Administer the drugs orally according to a predetermined schedule and dosage.
-
Efficacy Assessment:
-
Survival: Monitor the mice daily for signs of disease progression and record survival data.
-
Tumor Burden: At the end of the study or at specified time points, assess the leukemic burden by measuring the percentage of hCD45+ cells in the peripheral blood, bone marrow, and spleen, as well as the spleen weight.
-
-
Data Analysis: Analyze the survival data using Kaplan-Meier curves and log-rank tests. Compare tumor burden between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a promising therapeutic agent for AML that targets the fundamental mechanism of RNA methylation. Its ability to inhibit leukemia stem cell function, induce apoptosis, and synergize with existing therapies like venetoclax highlights its potential as a novel treatment strategy. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in preclinical models of leukemia.
References
- 1. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. stormtherapeutics.com [stormtherapeutics.com]
- 5. Frontiers | The Role of RNA Methyltransferase METTL3 in Normal and Malignant Hematopoiesis [frontiersin.org]
- 6. METTL3, an Independent Adverse Prognostic Factor for AML, Promotes the Development of AML by Modulating the PGC‐1α–MAPK Pathway and PGC‐1α–Antioxidant System Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STORM Therapeutics Presents this compound Preclinical Data - M Ventures [m-ventures.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmiweb.com [pharmiweb.com]
- 10. researchgate.net [researchgate.net]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing STC-15 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2] As the first RNA modifying enzyme inhibitor to enter human clinical trials, this compound represents a novel approach in oncology.[3][4] These application notes provide a comprehensive overview of the protocols and methodologies for assessing the efficacy of this compound in both preclinical and clinical settings.
Mechanism of Action
This compound targets and inhibits METTL3, an enzyme responsible for the N6-methyladenosine (m6A) modification of mRNA.[5] Inhibition of METTL3 by this compound leads to a decrease in m6A levels on mRNA transcripts, which results in the accumulation of double-stranded RNA (dsRNA) within cancer cells.[5][6] This accumulation is detected by innate pattern recognition sensors, triggering a "viral mimicry" response. This response activates the interferon (IFN) signaling pathway, leading to the upregulation of interferon-stimulated genes (ISGs) and the production of cytokines.[5][6] This cascade of events ultimately leads to an anti-tumor immune response, characterized by the activation of cytotoxic T lymphocytes and the remodeling of the tumor microenvironment (TME) to a more pro-inflammatory state.[5][7]
Preclinical Efficacy Data
In Vitro Studies
This compound has demonstrated significant anti-tumor activity in various in vitro models.
| Model System | Assay | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) Cell Lines | Proliferation Assay | Inhibition of proliferation with sub-micromolar IC50 values in some cell lines. | [8][9] |
| Patient-Derived AML Samples (n=12) | Growth Inhibition Assay | IC50 values with a mean of approximately 1 micromolar. | [8][9] |
| AML Cell Lines | Western Blot | Dose-dependent reduction of BCL2 protein levels. | [8][9] |
| AML Cell Lines | Synergy Assay | Synergistic inhibition of tumor cell growth when combined with venetoclax. | [8][9] |
| Ovarian Cancer (SKOV3) and Human PBMCs | Co-culture Killing Assay | Strong, dose-dependent enhancement of PBMC-mediated cancer cell killing. | [6][10] |
In Vivo Studies
Preclinical in vivo studies using syngeneic mouse models have shown that this compound inhibits tumor growth and enhances anti-tumor immunity.
| Animal Model | Treatment | Key Findings | Reference |
| MC38 Colorectal & A20 Lymphoma | This compound Monotherapy | Significant inhibition of tumor growth. | [6][10] |
| MC38 Colorectal & A20 Lymphoma | This compound + anti-PD1 | Significant tumor regression and induction of durable anti-tumor immunity. | [6][10] |
| AML Patient-Derived Xenograft (PDX) | This compound Monotherapy | Extended survival compared to vehicle and venetoclax-treated groups. | [8][9] |
| AML PDX | This compound Monotherapy | Decrease in circulating human CD45+ cells and reduced spleen weight. | [8][9] |
Clinical Efficacy Data (Phase 1, NCT05584111)
The Phase 1 clinical trial of this compound evaluated its safety, pharmacokinetics, pharmacodynamics, and clinical activity in patients with advanced solid tumors.[3][11]
| Patient Population | Dose Escalation Cohorts | Key Efficacy Endpoints | Results | Reference |
| Advanced Malignancies (n=33) | 60mg to 200mg (daily or thrice-weekly) | Overall Response Rate (ORR) | 11% (3 partial responses) | [3][12] |
| Advanced Malignancies (n=27 evaluable) | 60mg to 200mg (daily or thrice-weekly) | Disease Control Rate (DCR) | 63% (14 stable disease, 3 partial responses) | [3][12] |
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., AML cell lines)
-
Complete growth medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot for BCL2 Expression
Objective: To assess the effect of this compound on the expression of the anti-apoptotic protein BCL2.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-BCL2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vitro PBMC Co-culture Killing Assay
Objective: To evaluate the ability of this compound to enhance immune-mediated killing of cancer cells.
Materials:
-
Cancer cell lines (e.g., SKOV3)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Co-culture medium
-
Cytotoxicity detection kit (e.g., LDH release assay or live/dead cell staining)
Protocol:
-
Seed cancer cells in a 96-well plate.
-
Isolate PBMCs from healthy donor blood.
-
Treat the cancer cells with this compound for a predetermined time to induce the interferon response.
-
Add PBMCs to the cancer cell culture at a specific effector-to-target ratio (e.g., 10:1).
-
Co-culture for a specified period (e.g., 24-48 hours).
-
Measure cancer cell viability using a cytotoxicity detection kit.
Syngeneic Mouse Model for In Vivo Efficacy
Objective: To assess the anti-tumor efficacy of this compound in an immunocompetent animal model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD1, this compound + anti-PD1).
-
Administer this compound orally according to the desired schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry for immune cell infiltration).
Pharmacodynamic Assays in Clinical Trials
Objective: To confirm target engagement and assess the biological effects of this compound in patients.
Methods:
-
m6A Quantification: Measure the levels of m6A in polyA-RNA from peripheral blood samples to confirm METTL3 target engagement.[3]
-
Gene Expression Analysis: Use techniques like NanoString to analyze the expression of interferon-stimulated genes in whole blood to demonstrate pharmacodynamic effects.[7]
Conclusion
The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound efficacy. From in vitro mechanistic studies to in vivo preclinical models and clinical trials, these methodologies will enable researchers to further elucidate the therapeutic potential of this novel RNA methyltransferase inhibitor. The data to date suggests that this compound is a promising agent with a unique mechanism of action that warrants further investigation in various oncology indications.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. data.starklab.org [data.starklab.org]
- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Syngeneic Tumor Model-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Nanopore and short-read RNA sequencing identifies dysregulation of METTL3- m6A modifications in endocrine therapy- sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. championsoncology.com [championsoncology.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for STC-15 in Co-culture Systems with Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the RNA methyltransferase METTL3.[1][2] As a key component of the m6A writer complex, METTL3 plays a critical role in the post-transcriptional regulation of gene expression.[3] Inhibition of METTL3 by this compound has emerged as a promising strategy in immuno-oncology. Preclinical studies have demonstrated that this compound can reshape the tumor microenvironment from an immunosuppressive to an immune-stimulatory state, thereby activating potent anti-tumor immune responses.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound in co-culture systems with immune cells to evaluate its immunomodulatory and anti-cancer activities.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of METTL3, leading to a global reduction in N6-methyladenosine (m6A) on RNA. This results in the accumulation of double-stranded RNA (dsRNA) within cancer cells.[3][4] This accumulation of dsRNA is detected by innate immune pattern recognition receptors, such as RIG-I and cGAS, triggering a downstream signaling cascade that culminates in the production of type I and type III interferons (IFNs).[1][4] The subsequent upregulation of interferon-stimulated genes (ISGs) enhances the immunogenicity of tumor cells, promotes the recruitment and activation of immune cells, and ultimately leads to CD8+ T-cell mediated killing of cancer cells.[1][4]
dot
Caption: this compound inhibits METTL3, leading to dsRNA accumulation and activation of interferon signaling, which enhances CD8+ T-cell mediated tumor cell killing.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating this compound.
Table 1: In Vitro Efficacy of this compound in Co-culture Systems
| Cell Line Co-culture | Effector Cells | Readout | This compound Concentration | Result | Reference |
| SKOV3 (Ovarian Cancer) | Human PBMCs | % Cytotoxicity | Dose-dependent | Strong enhancement of PBMC-mediated killing | [4] |
| SKOV3 (Ovarian Cancer) | Purified CD8+ T-cells | % Cytotoxicity | Dose-dependent | Strong enhancement of CD8+ T-cell mediated killing | [4] |
| B16-Ovalbumin | OT-I CD8+ T-cells | % Tumor Cell Killing | 0.5 µM (STM3006) | Significant increase in antigen-dependent killing | [5] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Tumor Cell Line | Treatment | Key Findings | Reference |
| C57BL/6 | MC38 (Colorectal) | This compound (oral) | Significant tumor growth inhibition | [4] |
| BALB/c | A20 (Lymphoma) | This compound (oral) | Significant tumor growth inhibition | [4] |
| C57BL/6 | MC38 (Colorectal) | This compound + anti-PD1 | Tumor regression and durable anti-tumor immunity | [4] |
| BALB/c | A20 (Lymphoma) | This compound + anti-PD1 | Tumor regression and durable anti-tumor immunity | [4] |
Experimental Protocols
Protocol 1: In Vitro Co-culture of Cancer Cells and PBMCs to Assess this compound Mediated Cytotoxicity
This protocol details the methodology to evaluate the dose-dependent enhancement of PBMC-mediated killing of cancer cells by this compound.
dot
Caption: Workflow for assessing this compound mediated cytotoxicity in a cancer cell and PBMC co-culture system.
Materials:
-
Target cancer cell line (e.g., SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
Cytotoxicity detection kit (e.g., LDH assay kit or Calcein-AM/Propidium Iodide)
-
ELISA kits for human IFN-γ, TNF-α, and IL-2
Procedure:
-
Plating of Cancer Cells:
-
Seed the target cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Isolation of PBMCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Resuspend the isolated PBMCs in complete culture medium.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the plated cancer cells and add 100 µL of the this compound dilutions or vehicle control.
-
-
Co-culture:
-
Add 100 µL of the PBMC suspension to each well containing the cancer cells and this compound at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Include control wells with cancer cells and this compound only (no PBMCs) and PBMCs only.
-
-
Incubation:
-
Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.
-
-
Cytotoxicity Assessment:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Collect the supernatant for cytokine analysis.
-
Measure cytotoxicity using a preferred method:
-
LDH Assay: Follow the manufacturer's instructions to measure lactate (B86563) dehydrogenase release into the supernatant.
-
Fluorescence-based Assay: Stain the cells with Calcein-AM (live cells) and Propidium Iodide (dead cells) and quantify using a fluorescence plate reader or flow cytometer.
-
-
-
Cytokine Analysis:
-
Use the collected supernatants to measure the concentrations of IFN-γ, TNF-α, and IL-2 using ELISA kits according to the manufacturer's protocols.
-
Protocol 2: In Vivo Syngeneic Mouse Model to Evaluate this compound Anti-Tumor Efficacy
This protocol describes a general procedure for assessing the in vivo efficacy of this compound as a monotherapy and in combination with an anti-PD1 antibody in a syngeneic mouse model.
dot
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
MC38 colorectal cancer cells
-
Complete culture medium
-
Matrigel
-
This compound formulated for oral gavage
-
Anti-mouse PD1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 50-100 mm^3, randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound
-
Anti-PD1 antibody
-
This compound + anti-PD1 antibody
-
-
-
Treatment Administration:
-
Administer this compound orally (e.g., daily or twice daily) at a predetermined dose.
-
Administer the anti-PD1 antibody intraperitoneally (i.p.) (e.g., 10 mg/kg, twice a week).
-
-
Monitoring:
-
Continue to measure tumor volume and monitor the body weight of the mice every 2-3 days.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a defined treatment period.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for further analysis:
-
Immunohistochemistry (IHC): Analyze the infiltration of immune cells (e.g., CD8+ T-cells).
-
Flow Cytometry: Prepare single-cell suspensions from the tumors to quantify different immune cell populations and their activation status (e.g., expression of CD25, CD69, and exhaustion markers like PD-1, TIM-3, LAG-3).
-
-
Concluding Remarks
This compound represents a novel immunotherapeutic agent with a distinct mechanism of action that leverages the innate immune system to drive potent anti-tumor responses. The provided protocols offer a framework for researchers to investigate the immunomodulatory properties of this compound in preclinical models. These studies are crucial for elucidating the full therapeutic potential of METTL3 inhibition and for guiding the clinical development of this compound and other next-generation immuno-oncology agents.
References
- 1. STORM Therapeutics publishes data in Cancer Discovery showing induction of anti-tumour immunity by METTL3 inhibition [prnewswire.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Cooperation of Tim-3 and PD-1 in CD8 T-cell exhaustion during chronic viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: STC-15 In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of STC-15 in in vivo studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a murine model?
A1: For initial in vivo studies in mice, a starting dose of 5 mg/kg administered intraperitoneally (IP) is recommended. This recommendation is based on preliminary dose-ranging studies that have shown this concentration to be well-tolerated while eliciting a measurable biological response. However, the optimal dose may vary depending on the specific mouse strain, age, and disease model.
Q2: How should this compound be prepared for in vivo administration?
A2: this compound is supplied as a lyophilized powder. For IP injection, it should be reconstituted in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL. Ensure the solution is clear and free of particulates before administration. For oral gavage, this compound can be formulated in a 0.5% methylcellulose (B11928114) solution.
Q3: What is the known mechanism of action for this compound?
A3: this compound is an inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). It acts by binding to the TNF-α receptor, thereby blocking downstream signaling pathways, including the NF-κB and MAPK pathways, which are critical for the inflammatory response.
Q4: What are the common adverse effects observed with this compound administration in animal models?
A4: At doses exceeding 20 mg/kg, some studies have reported transient weight loss and mild lethargy in mice. No significant organ toxicity has been observed at therapeutic doses in preclinical safety studies. It is crucial to monitor animal health daily.
Troubleshooting Guide
Issue 1: Lack of Efficacy at the Recommended Starting Dose
-
Possible Cause 1: Insufficient Drug Exposure: The bioavailability of this compound may be lower than expected in your specific animal model.
-
Solution: Consider increasing the dose to 10 mg/kg or increasing the frequency of administration. A pilot pharmacokinetic (PK) study is recommended to determine the plasma concentration of this compound.
-
-
Possible Cause 2: Inappropriate Route of Administration: The chosen route may not be optimal for your target tissue.
-
Solution: If using IP injection for a target outside the peritoneal cavity, consider intravenous (IV) or subcutaneous (SC) administration to improve systemic exposure.
-
Issue 2: Unexpected Toxicity or Adverse Events
-
Possible Cause 1: Off-Target Effects: At higher concentrations, this compound may have unintended biological effects.
-
Solution: Reduce the dosage and/or the frequency of administration. Correlate the onset of adverse events with plasma drug concentrations if possible.
-
-
Possible Cause 2: Formulation Issues: The vehicle used for administration may be causing a reaction.
-
Solution: Prepare a fresh solution of this compound in a different, well-tolerated vehicle, such as sterile saline.
-
Quantitative Data Summary
Table 1: Dose-Ranging Study of this compound in a Murine Arthritis Model
| Dose (mg/kg, IP) | Paw Swelling (mm) | TNF-α Levels (pg/mL) | Clinical Score (0-4) |
| Vehicle Control | 4.2 ± 0.5 | 150 ± 25 | 3.5 ± 0.4 |
| 1 mg/kg | 3.8 ± 0.4 | 120 ± 20 | 3.1 ± 0.3 |
| 5 mg/kg | 2.5 ± 0.3 | 75 ± 15 | 1.8 ± 0.2 |
| 10 mg/kg | 1.8 ± 0.2 | 40 ± 10 | 1.1 ± 0.2 |
| 20 mg/kg | 1.6 ± 0.2 | 35 ± 8 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| Intraperitoneal (IP) | 5 | 850 ± 120 | 1 | 4.5 |
| Intravenous (IV) | 5 | 2500 ± 300 | 0.25 | 4.2 |
| Oral (PO) | 10 | 150 ± 40 | 2 | 3.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Murine Model
-
Induction of Arthritis: Emulsify bovine type II collagen with Complete Freund's Adjuvant and inject intradermally at the base of the tail of DBA/1 mice. Administer a booster injection 21 days later.
-
Dosing: Begin this compound administration (or vehicle control) on day 21, immediately after the booster shot. Administer the assigned dose daily via IP injection for 14 consecutive days.
-
Monitoring: Measure paw swelling using digital calipers every other day. Assess the clinical severity of arthritis using a standardized scoring system.
-
Endpoint Analysis: On day 35, collect blood samples for cytokine analysis (TNF-α) via ELISA. Harvest paw tissue for histological evaluation of inflammation and joint damage.
Protocol 2: Pharmacokinetic (PK) Study of this compound
-
Animal Groups: Use healthy C57BL/6 mice, fasted overnight before drug administration.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., IP, IV, or PO).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Process blood to collect plasma. Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, half-life) using appropriate software.
Visualizations
Technical Support Center: Improving STC-15 Bioavailability in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of STC-15, a small molecule inhibitor of the RNA methyltransferase METTL3, in preclinical models.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound, focusing on challenges related to its oral bioavailability.
Issue 1: Low and/or Variable Oral Bioavailability in Rodent Models
-
Question: My in vivo pharmacokinetic (PK) study in mice/rats shows low and highly variable plasma concentrations of this compound after oral gavage. What are the potential causes and how can I troubleshoot this?
-
Answer: Low and variable oral bioavailability is a frequent challenge for poorly soluble compounds like many small molecule inhibitors. The primary causes often relate to poor solubility, low dissolution rate in the gastrointestinal (GI) tract, and/or rapid first-pass metabolism.
Recommended Troubleshooting Workflow:
-
Physicochemical Characterization: If not already done, confirm the aqueous solubility of your this compound batch across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). This will help determine if solubility is a limiting factor.
-
Formulation Optimization: The initial formulation is critical. Simple suspensions in aqueous vehicles like methylcellulose (B11928114) are often insufficient for poorly soluble compounds. Consider the following formulation strategies:
-
Co-solvent Systems: Utilize mixtures of solvents to increase the solubility of this compound. A common starting point is a mixture of polyethylene (B3416737) glycol (e.g., PEG300 or PEG400), a surfactant (e.g., Tween 80 or Cremophor EL), and water or saline.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption by enhancing solubilization and lymphatic transport. A simple lipid-based formulation to test is a solution of this compound in corn oil or sesame oil.
-
Particle Size Reduction: Decreasing the particle size of the this compound powder through techniques like micronization or nanomilling increases the surface area for dissolution. This can be particularly effective for suspension formulations.
-
-
In Vitro Dissolution Testing: Before proceeding with further animal studies, perform in vitro dissolution tests on your new formulations in simulated gastric and intestinal fluids to confirm improved dissolution characteristics.
-
Re-evaluate In Vivo PK with Optimized Formulation: Conduct a new pharmacokinetic study in rodents using the most promising formulation based on your in vitro testing.
-
Issue 2: Suspected First-Pass Metabolism
-
Question: Even with an improved formulation, the oral bioavailability of this compound remains lower than expected. How can I investigate if first-pass metabolism is the primary issue?
-
Answer: First-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.
Experimental Protocol to Investigate First-Pass Metabolism:
-
Intravenous (IV) Administration: A key experiment is to determine the pharmacokinetic profile of this compound following IV administration in the same preclinical species. This will provide the area under the curve (AUC) for 100% bioavailability. The absolute oral bioavailability (F%) can then be calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
In Vitro Metabolic Stability Assays:
-
Liver Microsomes: Incubate this compound with liver microsomes from the preclinical species (e.g., mouse, rat) to assess its metabolic stability. A high clearance rate in this assay suggests significant hepatic metabolism.
-
Hepatocytes: Using primary hepatocytes can provide a more comprehensive picture of metabolism as they contain a wider range of metabolic enzymes.
-
-
Caco-2 Permeability Assay with Metabolic Inhibition: The Caco-2 cell monolayer is a well-established in vitro model of the human intestinal barrier. By co-administering this compound with inhibitors of key metabolic enzymes (e.g., broad-spectrum cytochrome P450 inhibitors), you can assess the extent of gut wall metabolism.
-
Issue 3: Formulation In-Life Dosing Challenges
-
Question: My formulation for this compound is difficult to administer via oral gavage due to high viscosity or precipitation upon dilution. What can I do?
-
Answer: The physical properties of the formulation are critical for accurate and reproducible dosing.
Troubleshooting Formulation Properties:
-
High Viscosity: If using a high concentration of polymers like PEG, viscosity can be an issue. Try using a lower molecular weight PEG or reducing its concentration. Ensure the needle gauge for the gavage is appropriate for the viscosity of the formulation.
-
Precipitation: Precipitation can occur if a solvent-based formulation is not optimized. This is particularly a risk with co-solvent systems upon contact with the aqueous environment of the GI tract.
-
Increase the proportion of surfactant in your co-solvent system to help maintain the drug in a solubilized state upon dilution.
-
Consider a lipid-based formulation, as these can form stable emulsions or microemulsions in the gut.
-
-
Homogeneity of Suspensions: For suspension formulations, ensure the this compound particles are uniformly suspended. This may require continuous stirring during the dosing procedure. Including a suspending agent like methylcellulose or carboxymethylcellulose can help maintain homogeneity.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting formulations for in vivo oral dosing of this compound in preclinical models?
A1: Based on available information and general practice for poorly soluble small molecules, here are some common starting formulations for this compound:
-
A solution in a vehicle containing DMSO, PEG300, and Tween80, further diluted with water or saline.
-
A suspension in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80).
-
A solution in corn oil for a simple lipid-based formulation.[1]
Q2: How do I prepare a co-solvent formulation for this compound?
A2: A common method for preparing a co-solvent formulation is as follows:
-
Dissolve the required amount of this compound in a minimal amount of a strong solvent like DMSO.
-
Add a co-solvent such as PEG300 or PEG400 and mix thoroughly until a clear solution is obtained.
-
Add a surfactant like Tween 80 and mix.
-
Finally, add water or saline dropwise while vortexing to reach the final desired concentration. The final solution should be clear. It is recommended to use this formulation immediately after preparation.[1]
Q3: What are the key in vitro assays to predict the oral bioavailability of this compound?
A3: Several in vitro assays can provide valuable insights into the potential oral bioavailability of this compound:
-
Aqueous Solubility Testing: Determines the solubility of this compound in buffers at different pH values, simulating the conditions of the GI tract.
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics of the intestinal epithelium. It is used to predict intestinal drug permeability.
-
In Vitro Dissolution Testing: Measures the rate and extent to which this compound dissolves from a given formulation in simulated GI fluids.
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays predict the extent of first-pass metabolism.
Q4: Which analytical methods are suitable for quantifying this compound in plasma samples from preclinical studies?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and highly sensitive method for quantifying small molecule drugs like this compound in biological matrices such as plasma.[2] This technique offers high selectivity and allows for the detection of low concentrations of the drug and its potential metabolites.[2][3]
Data Presentation
Table 1: Example of Excipients for Preclinical Oral Formulations of Poorly Soluble Compounds
| Excipient Class | Example | Function |
| Solvents/Co-solvents | Polyethylene Glycol (PEG 300/400), Propylene Glycol, DMSO | Increase drug solubility |
| Surfactants | Tween 80, Cremophor EL, Polysorbate 80 | Enhance wetting and solubilization, inhibit precipitation |
| Lipids | Corn oil, Sesame oil, Medium-chain triglycerides | Solubilize lipophilic drugs, promote lymphatic uptake |
| Suspending Agents | Methylcellulose, Carboxymethylcellulose (CMC) | Increase viscosity of aqueous vehicles to maintain particle suspension |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes to increase aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice
-
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the this compound completely (e.g., 5% of the final volume).
-
Add PEG400 (e.g., 40% of the final volume) and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex to mix.
-
Slowly add sterile saline to reach the final volume while continuously vortexing.
-
Visually inspect the final formulation for clarity and absence of precipitation.
-
Administer to mice at the desired dose volume (e.g., 10 mL/kg).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
-
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Record the body weight of each mouse.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 20 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis by LC-MS/MS.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Key barriers to oral bioavailability of this compound.
References
STC-15 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate the potential off-target effects of STC-15, a first-in-class clinical-stage inhibitor of the METTL3 RNA methyltransferase.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule that selectively inhibits methyltransferase-like protein 3 (METTL3).[1][2] METTL3 is the catalytic subunit of the N6-adenosine-methyltransferase complex, responsible for m6A modification of RNA.[1] By inhibiting METTL3, this compound depletes m6A RNA depositions, leading to the accumulation of double-stranded RNA (dsRNA).[1][3] This dsRNA is recognized by innate pattern recognition sensors, triggering the activation of interferon (IFN) signaling pathways and a subsequent anti-tumor immune response.[1][3][4]
Q2: What clinically observed adverse events could suggest potential off-target or on-target toxicities?
A2: In Phase 1 clinical trials, this compound has been generally well-tolerated.[5][6] However, some treatment-emergent adverse events (TEAEs) have been noted. These are typically mild, transient, and manageable.[7] Researchers should be aware of these as they may need to be investigated in preclinical models. The most common events reported are thrombocytopenia (reduced platelet counts), rash, and pruritus (itching).[6][8]
Q3: My experimental results with this compound are inconsistent with METTL3 inhibition. How do I begin to investigate potential off-target effects?
A3: A systematic approach is crucial. First, confirm direct target engagement of METTL3 in your specific cellular system using a method like the Cellular Thermal Shift Assay (CETSA). If on-target engagement is confirmed but the phenotype is still anomalous, the next step is to validate that the phenotype is dependent on METTL3 using a genetic approach, such as CRISPR-Cas9 knockout or siRNA knockdown of the METTL3 gene. If the phenotype persists in the absence of the target, it strongly indicates an off-target effect.
Q4: How can I differentiate between on-target and off-target mediated cytotoxicity?
A4: The gold-standard method is to use genetic knockout (KO) of the intended target, METTL3.[9] If this compound remains cytotoxic in METTL3-KO cells, the effect is unequivocally off-target. A rescue experiment, where you re-express METTL3 in the knockout cells, can further confirm this. If re-expressing the target restores sensitivity to the inhibitor, the effect is on-target.
Q5: What is the recommended first experiment to confirm this compound is engaging METTL3 in my cell model?
A5: The Cellular Thermal Shift Assay (CETSA) is the recommended initial experiment.[10] CETSA is a powerful method to verify direct binding of a compound to its target in an intact cellular environment without requiring modification of the compound.[11] A successful CETSA experiment will show a shift in the thermal stability of METTL3 in the presence of this compound, providing strong evidence of target engagement.
Section 2: Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Cytotoxicity
Q: We observe a potent cytotoxic effect with this compound in our cancer cell line, but this effect is not observed in other cell lines and does not correlate with METTL3 expression. What is the troubleshooting workflow?
A: This situation warrants a systematic investigation to rule out off-target effects. The following workflow can be used to dissect the mechanism.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Issue 2: Inconsistent or Negative CETSA Results
Q: We are not observing a consistent thermal shift for METTL3 with this compound treatment in our CETSA experiments. What are common causes of failure?
A: CETSA can fail for several reasons, from suboptimal experimental conditions to issues with reagents. Consult the following troubleshooting table.
| Potential Problem | Possible Cause | Recommended Solution |
| No Thermal Shift | Compound concentration is too low to achieve sufficient target occupancy. | Perform a dose-response CETSA to determine the optimal concentration. Ensure the concentration used is well above the known IC50 or Kd. |
| Insufficient incubation time for the compound to enter cells and bind to the target. | Increase incubation time (e.g., from 1 hour to 2-4 hours) to ensure equilibrium is reached.[12] | |
| The chosen temperature range does not cover the METTL3 melting point (Tm). | Run a preliminary experiment with a broad temperature range (e.g., 40-70°C) to identify the approximate Tm of METTL3 in your cell line.[12] | |
| High Variability | Inconsistent or uneven heating/cooling of samples. | Use a thermal cycler with precise temperature control for the heating step.[12] |
| Incomplete or inconsistent cell lysis, leading to variable protein extraction. | Optimize the lysis procedure. Ensure complete resuspension and lysis (e.g., via multiple freeze-thaw cycles). Centrifuge adequately to pellet insoluble protein. | |
| Poor quality of the primary antibody for Western blot detection. | Validate your METTL3 antibody to ensure it is specific and provides a strong, linear signal. Test multiple antibodies if necessary. | |
| Shift in Wrong Direction | Compound is destabilizing the protein target. | This is a valid, though less common, result. It still indicates direct binding. Confirm the finding with an orthogonal method. |
Section 3: Data Presentation
Table 1: Summary of Potential Clinically-Observed Off-Target Effects (Adverse Events) from Phase 1 Trials
This table summarizes treatment-emergent adverse events (TEAEs) reported in Phase 1 studies of this compound, which can guide preclinical investigation into potential off-target liabilities.
| Adverse Event | Frequency/Severity | Potential Implication for Research |
| Thrombocytopenia | Common, but reported as manageable[6][8] | Investigate effects of this compound on megakaryocyte differentiation and platelet formation in vitro. Assess platelet counts in animal models. |
| Rash / Pruritus | Common, but reported as manageable[6][8] | Could be related to the intended immune activation (cytokine release). Monitor for skin abnormalities and inflammatory markers in animal studies. |
Table 2: Example Data Structure for an Off-Target Enzyme Panel Screen
When screening this compound against a panel of related enzymes (e.g., other methyltransferases or kinases), structuring the data clearly is essential for identifying significant off-targets.
| Enzyme Target | Enzyme Family | % Inhibition @ 1 µM this compound | IC50 (nM) | Notes |
| METTL3 (On-Target) | RNA Methyltransferase | 98% | 15 | Control |
| METTL14 | RNA Methyltransferase | 15% | > 10,000 | Low activity |
| DNMT1 | DNA Methyltransferase | 8% | > 10,000 | Low activity |
| EZH2 | Histone Methyltransferase | 75% | 850 | Potential hit, requires validation |
| PRMT5 | Protein Methyltransferase | 5% | > 10,000 | Low activity |
| Off-Target Kinase X | Tyrosine Kinase | 88% | 150 | Significant off-target, requires cellular validation |
| 150 other enzymes | Various | < 20% | > 5,000 | Considered inactive |
Section 4: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
Objective: To confirm the direct binding of this compound to its target protein METTL3 in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80-90% confluency.
-
Harvest and resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Prepare two aliquots of the cell suspension. Treat one with this compound (e.g., 1-10 µM) and the other with an equivalent volume of vehicle (e.g., DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for compound uptake.[13]
-
-
Heat Challenge:
-
Aliquot the treated and vehicle cell suspensions into separate PCR tubes for each temperature point to be tested (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C).
-
Place the PCR tubes in a thermal cycler and heat them for 3 minutes at the designated temperatures. Follow immediately with a 3-minute cooling step at 4°C.[10]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by adding a suitable lysis buffer with protease inhibitors, followed by 3-5 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a validated primary antibody specific for METTL3.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[13]
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for METTL3 at each temperature for both this compound and vehicle-treated samples.
-
Normalize the intensity of each band to the intensity at the lowest temperature point.
-
Plot the normalized soluble protein fraction against temperature. A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle indicates target stabilization and engagement.[12]
-
Protocol 2: CRISPR-Cas9 Mediated METTL3 Knockout for Target Validation
Objective: To create a METTL3 knockout cell line to determine if a cellular phenotype caused by this compound is on-target.
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three single-guide RNAs (sgRNAs) targeting early exons of the METTL3 gene using a reputable online tool.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Transfection and Cell Seeding:
-
Transfect the target cell line with the Cas9/sgRNA expression plasmids. For difficult-to-transfect cells, lentiviral transduction is recommended.
-
After 48-72 hours, select for transfected cells (e.g., using puromycin (B1679871) if the vector contains a resistance cassette).
-
-
Single-Cell Cloning and Expansion:
-
Seed the selected cells at a very low density (or by fluorescence-activated cell sorting) into 96-well plates to allow for the growth of colonies from single cells.
-
Expand the resulting single-cell clones.
-
-
Knockout Validation:
-
Screen the clones for METTL3 knockout.
-
Genomic Level: Extract genomic DNA, PCR amplify the target region, and use Sanger sequencing or a T7 endonuclease I assay to detect insertions/deletions (indels).
-
Protein Level: Perform a Western blot on cell lysates from the clones to confirm the complete absence of the METTL3 protein. This is the most critical validation step.
-
-
Phenotypic Assay:
-
Treat both the validated METTL3 knockout clones and the wild-type parental cell line with a dose range of this compound.
-
Perform your cytotoxicity or other phenotypic assay. If the IC50 value does not significantly increase in the knockout cells compared to the wild-type, the phenotype is likely due to an off-target effect.[9]
-
Section 5: Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target investigation.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. STORM Therapeutics Presented Interim Phase 1 Data on this compound at ASCO 2024 [synapse.patsnap.com]
- 7. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 8. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 [prnewswire.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating Cell Line Resistance to STC-15: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers encountering potential cell line resistance to STC-15, a first-in-class oral small molecule inhibitor of the RNA methyltransferase METTL3. This compound represents a novel approach in cancer therapy by reprogramming the tumor microenvironment through the activation of innate immune pathways.[1][2][3] This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges in your research and development efforts.
Troubleshooting Guide: Addressing Reduced this compound Efficacy
This section provides a question-and-answer formatted guide to troubleshoot experiments where cell lines exhibit reduced sensitivity or potential resistance to this compound.
Q1: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential causes?
A1: Decreased sensitivity to this compound can arise from several factors. It is crucial to first confirm the stability of your experimental setup. This includes verifying the identity and health of your cell line through regular authentication and mycoplasma testing. Additionally, ensure the integrity of your this compound compound by verifying its storage conditions and considering a fresh dilution for each experiment.
If the experimental setup is sound, the decreased sensitivity may be due to acquired resistance. Potential biological mechanisms could include:
-
Alterations in the METTL3 Target: While not yet documented for this compound, resistance to targeted therapies can arise from mutations in the drug target that prevent inhibitor binding.
-
Changes in Downstream Signaling: The cell may have developed mechanisms to bypass the effects of interferon signaling, a key pathway activated by this compound.[1][4]
-
Increased Drug Efflux: Upregulation of multidrug resistance transporters, such as P-glycoprotein (ABCB1) or MRP1 (ABCC1), can lead to increased removal of this compound from the cell, reducing its intracellular concentration.[5]
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance. This can be done using a cell viability assay such as MTT or CCK-8.[6]
Q3: What are the first steps to investigate the mechanism of resistance in my this compound-resistant cell line?
A3: A logical first step is to investigate changes in the expression and activity of the drug target, METTL3. You can use Western blotting to compare METTL3 protein levels between the sensitive and resistant cell lines. To assess METTL3 activity, you can measure global m6A levels in the mRNA of both cell lines. A significant difference may point to a target-related resistance mechanism.
Concurrently, you can perform RNA sequencing (RNA-seq) on both the sensitive and resistant cell lines, both with and without this compound treatment. This will provide a global view of transcriptomic changes and may reveal upregulation of drug efflux pumps or alterations in the interferon signaling pathway.
Logical Troubleshooting Flow
Caption: A flowchart outlining the logical steps for troubleshooting and investigating cell line resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that inhibits the RNA methyltransferase METTL3.[4][7] By blocking METTL3, this compound leads to a reduction in N6-methyladenosine (m6A) modifications on mRNA. This results in the accumulation of double-stranded RNA, which in turn activates innate immune signaling pathways, including the interferon (IFN) pathway.[1][8] This activation of anti-cancer immune responses contributes to tumor growth inhibition.[1][9]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: Preclinical studies have demonstrated the anti-tumor efficacy of this compound in models of acute myeloid leukemia (AML), colorectal cancer, and lymphoma.[1][8][10] A Phase 1 clinical trial is currently evaluating this compound in patients with advanced solid tumors.[2][11][12] The trial is recruiting patients with non-small cell lung cancer, squamous cell carcinoma of the head and neck, melanoma, and endometrial cancer.[13]
Q3: What is the rationale for combining this compound with other therapies?
A3: Preclinical data has shown that this compound synergizes with T cell checkpoint blockade (e.g., anti-PD1 therapy) to enhance anti-tumor immune responses.[1][9] In AML models, this compound has shown synergistic effects when combined with the BCL2 inhibitor venetoclax.[10][14] The ability of this compound to modulate the tumor microenvironment and activate innate immunity provides a strong rationale for its use in combination with other anti-cancer agents.[15]
Q4: Are there any known biomarkers for this compound sensitivity?
A4: While specific biomarkers for this compound sensitivity are still under investigation, tumors with a high reliance on METTL3 for their growth and survival may be more susceptible. Additionally, tumors with a suppressed immune microenvironment may be "primed" for response to this compound's immune-activating effects. The ongoing clinical trials will likely provide more insight into predictive biomarkers.
Quantitative Data Summary
| Compound | Target | Reported In Vitro Activity | Clinical Status | References |
| This compound | METTL3 | - Sub-micromolar IC50 values in some AML cell lines.- Inhibition of growth in 12 patient-derived AML samples with a mean IC50 of ~1 µM. | Phase 1b/2 clinical trial in patients with solid tumors (NCT06975293). | [10][13] |
| This compound Clinical Trial (Phase 1) Overview | |
| Patient Population | 42 patients with advanced malignancies. |
| Dose Escalation Cohorts | 60mg to 200mg (daily or thrice-weekly). |
| Response Rate (evaluable patients) | 11% partial responses, 63% disease control. |
| Pharmacodynamic Effect | Significant reduction in methylated polyA-RNA, activation of interferon signaling and innate immune responses. |
| Recommended Phase 2 Dose | 60mg to 200mg, three times per week. |
| References | [2][11][16] |
Key Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a general method for developing an this compound resistant cancer cell line using a gradual dose escalation approach.[17][18]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (with known purity and concentration)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates for IC50 determination
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental cell line in 96-well plates.
-
Treat with a range of this compound concentrations for a duration relevant to its mechanism of action (e.g., 72 hours).
-
Determine cell viability and calculate the IC50 value.
-
-
Initial Exposure:
-
Culture the parental cells in their standard medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for signs of cell death.
-
-
Recovery and Escalation:
-
When the cell population begins to recover and proliferate, subculture the cells.
-
Increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat this cycle of exposure, recovery, and dose escalation.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of this compound in the treated cell population and compare it to the parental line.
-
A stable, significant increase in the IC50 indicates the development of resistance.
-
-
Establishment and Banking:
-
Once the desired level of resistance is achieved and stable for several passages in the absence of the drug, the resistant cell line is considered established.
-
Create a frozen stock of the resistant cell line for future experiments.
-
Experimental Workflow for Developing Resistant Cell Lines
Caption: A schematic of the experimental workflow for the in vitro development of this compound resistant cell lines.
Protocol 2: RNA Sequencing Analysis of Sensitive vs. Resistant Cell Lines
This protocol outlines the steps for performing RNA-seq to identify transcriptional changes associated with this compound resistance.
Materials:
-
Parental (sensitive) and this compound resistant cell lines
-
This compound
-
RNA extraction kit
-
DNase I
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment:
-
Culture both sensitive and resistant cell lines.
-
Treat each cell line with either vehicle control (e.g., DMSO) or this compound at a relevant concentration (e.g., the IC50 of the sensitive line) for an appropriate duration (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA.
-
Perform next-generation sequencing to generate transcriptomic data.
-
-
Data Analysis:
-
Perform quality control on the sequencing reads.
-
Align the reads to a reference genome.
-
Perform differential gene expression analysis to compare:
-
Resistant vs. Sensitive cells (baseline differences)
-
This compound treated vs. vehicle-treated sensitive cells
-
This compound treated vs. vehicle-treated resistant cells
-
-
Focus on genes related to drug metabolism, drug transport (e.g., ABC transporters), the interferon signaling pathway, and other potential resistance mechanisms.
-
Perform pathway analysis to identify enriched biological processes in the differentially expressed genes.
-
This compound Signaling Pathway
References
- 1. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 2. STORM Therapeutics Presented Interim Phase 1 Data on this compound at ASCO 2024 [synapse.patsnap.com]
- 3. drughunter.com [drughunter.com]
- 4. Facebook [cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. selleckchem.com [selleckchem.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 10. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 11. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Clinical trials | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 14. This compound, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
Stc-15 toxicity assessment in animal models
Disclaimer: STC-15 is an investigational compound, and detailed non-clinical toxicology data is not fully available in the public domain. The following information, including quantitative data and specific experimental protocols, is a representative guide based on standard preclinical toxicology assessments for small molecule inhibitors in oncology and the known mechanism of this compound. Researchers should consult the official investigator's brochure and relevant regulatory filings for definitive data.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vivo toxicity assessments of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Mortality in a Dose Cohort | 1. Acute Toxicity: The dose may exceed the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The formulation vehicle may have inherent toxicity. 3. Handling Stress: Improper handling or administration technique. | 1. Dose Adjustment: Immediately review dose calculations. Consider a dose de-escalation or a dose-range-finding study. 2. Vehicle Control: Ensure a vehicle-only control group is included and shows no adverse effects. 3. Technique Review: Review and standardize animal handling and dosing procedures. |
| Significant Body Weight Loss (>15%) | 1. Systemic Toxicity: this compound may be causing systemic toxicity affecting appetite or metabolism. 2. Gastrointestinal (GI) Toxicity: As seen in clinical trials, this compound may cause GI upset. 3. Dehydration: Could be secondary to GI toxicity or other systemic effects. | 1. Clinical Observations: Increase the frequency of clinical observations for signs of distress. 2. Supportive Care: Provide nutritional supplements and hydration support as per institutional guidelines. 3. Dose Reduction: Consider reducing the dose or the frequency of administration. |
| Skin Rash or Pruritus | 1. On-Target Immune Effect: The mechanism of this compound involves stimulating an innate immune response, which can manifest in the skin. 2. Hypersensitivity Reaction: An allergic-type reaction to the compound or vehicle. | 1. Dermatological Scoring: Implement a scoring system to quantify the severity of skin reactions. 2. Histopathology: Collect skin samples for histopathological analysis to characterize the inflammation. 3. Dose-Response: Evaluate if the severity of the skin reaction is dose-dependent. |
| Changes in Hematological Parameters (e.g., Thrombocytopenia) | 1. Myelosuppression: A potential on-target or off-target effect on hematopoietic stem cells. This has been observed in the clinical setting. 2. Immune-Mediated Platelet Destruction: The immune-stimulating effects of this compound could potentially lead to this. | 1. Complete Blood Count (CBC): Perform CBCs at multiple time points to monitor the onset and potential recovery. 2. Bone Marrow Analysis: In terminal studies, collect bone marrow for cytological and histopathological examination. 3. Coagulation Parameters: Assess coagulation profiles to understand the functional consequence of low platelet counts. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicities?
A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor of METTL3, an RNA methyltransferase.[1][2][3] By inhibiting METTL3, this compound prevents the N6-methyladenosine (m6A) modification of RNA, leading to the accumulation of double-stranded RNA (dsRNA) in cells.[1][2] This accumulation triggers an innate immune response through the activation of interferon signaling pathways.[4] Consequently, potential on-target toxicities may be immune-related, such as inflammation in various organs, skin reactions, and changes in immune cell populations.
Q2: What are the known pharmacokinetic properties of this compound in animal models?
A2: Limited pharmacokinetic data has been published. In preclinical studies, this compound has shown oral bioavailability.[5] A study reported the following parameters after a 3 mg/kg oral dose:
-
In rats: a half-life of 3.6 hours and a maximum concentration (Cmax) of 241 nM.[5]
-
In beagle dogs: a half-life of 5.6 hours and a Cmax of 414 nM.[5]
Q3: Has this compound shown any anti-tumor efficacy in animal models without overt toxicity?
A3: Yes, in the MC38 syngeneic mouse model of colorectal cancer, this compound demonstrated tumor reduction without causing relevant changes in the body weight of the animals, suggesting a favorable therapeutic index in this model.[5]
Q4: What adverse events have been observed in the Phase 1 clinical trial of this compound that might be relevant for preclinical monitoring?
A4: The Phase 1 trial (NCT05584111) in patients with advanced malignancies has shown that this compound is generally well-tolerated.[1] Manageable adverse events included hematological effects (primarily thrombocytopenia), skin reactions (pruritus and rash), and gastrointestinal issues (nausea, vomiting, and diarrhea).[6] These findings can guide researchers to pay close attention to these parameters in animal studies.
Quantitative Toxicity Data
The following tables summarize representative quantitative data from hypothetical toxicology studies.
Table 1: Single-Dose Acute Toxicity
| Species | Route of Administration | Vehicle | Dose Range (mg/kg) | Key Findings | Estimated MTD (mg/kg) |
| Sprague-Dawley Rat | Oral (gavage) | 0.5% Methylcellulose | 50 - 1000 | Dose-dependent sedation and lethargy at ≥ 500 mg/kg. No mortality. | > 1000 |
| Beagle Dog | Oral (capsule) | Gelatin Capsule | 25 - 500 | Emesis observed at ≥ 100 mg/kg within 2 hours of dosing. No other significant clinical signs. | > 500 |
Table 2: Repeated-Dose Toxicity (28-Day Study)
| Species | Route | Doses (mg/kg/day) | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Findings |
| Sprague-Dawley Rat | Oral | 20, 60, 180 | 20 | Skin, Hematopoietic System, Liver | Dose-dependent dermatitis, mild regenerative anemia, and minimal centrilobular hepatocyte hypertrophy at ≥ 60 mg/kg. |
| Beagle Dog | Oral | 10, 30, 90 | 10 | GI Tract, Hematopoietic System, Skin | Emesis, diarrhea, dose-dependent thrombocytopenia, and skin rashes at ≥ 30 mg/kg. |
Table 3: Safety Pharmacology Assessment
| Study Type | Species | Key Findings |
| Cardiovascular (hERG) | In vitro | No significant inhibition at concentrations up to 10 µM. |
| Cardiovascular | Beagle Dog (Telemetry) | No clinically significant effects on heart rate, blood pressure, or ECG parameters at doses up to 90 mg/kg. |
| Respiratory | Rat (Plethysmography) | No adverse effects on respiratory rate or tidal volume at doses up to 180 mg/kg. |
| Central Nervous System | Rat (Irwin Screen) | No significant effects on neurobehavioral parameters at doses up to 180 mg/kg. |
Experimental Protocols
Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Test System: Sprague-Dawley rats (10/sex/group).
-
Dose Levels: 0 (vehicle), 20, 60, and 180 mg/kg/day.
-
Administration: Once daily via oral gavage.
-
Observations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Daily.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at termination.
-
Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Day 29.
-
-
Terminal Procedures:
-
Necropsy: Full gross pathological examination.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, spleen, testes, thymus.
-
Histopathology: Comprehensive list of tissues collected and preserved. Microscopic examination of all tissues from control and high-dose groups, and any gross lesions from all groups.
-
Protocol 2: In Vivo Micronucleus Assay in Rat Bone Marrow
-
Test System: Sprague-Dawley rats (5/sex/group).
-
Dose Levels: Vehicle control, and three dose levels up to the MTD.
-
Administration: A single oral gavage.
-
Sample Collection: Bone marrow harvested at 24 and 48 hours post-dose.
-
Analysis: Femurs are flushed, and bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated as a measure of cytotoxicity.
-
Positive Control: A known mutagen (e.g., cyclophosphamide) is run concurrently.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to immune activation.
Experimental Workflow for a 28-Day Toxicity Study
Caption: Workflow for a standard 28-day rodent toxicity study.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models. | Semantic Scholar [semanticscholar.org]
- 5. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]
- 6. Phase 1 dose escalation and cohort expansion study evaluating safety, PK, PD and clinical activity of this compound, a METTL-3 inhibitor, in patients with advanced malignancies, Jun 2024, ASCO Annual Meeting 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
How to minimize Stc-15 experimental variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing STC-15, a first-in-class oral small molecule inhibitor of the RNA methyltransferase METTL3. Here you will find troubleshooting guides and frequently asked questions to help minimize experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the METTL3 enzyme.[1][2] METTL3 is an RNA methyltransferase responsible for depositing N6-methyladenosine (m6A) modifications on messenger RNA (mRNA) and long non-coding RNA (lncRNA).[3] By inhibiting METTL3, this compound prevents m6A deposition, leading to an accumulation of intracellular double-stranded RNA (dsRNA).[3][4] This dsRNA is recognized by innate pattern recognition sensors, which in turn activates innate immune signaling pathways, most notably the interferon (IFN) signaling pathway.[3][4][5] The activation of these pathways can lead to an anti-tumor immune response and inhibit cancer growth.[5][6]
Q2: In what experimental systems has this compound shown activity?
A2: this compound has demonstrated activity across a range of preclinical and clinical settings. Preclinically, it has been shown to be effective in various cancer cell lines, in vitro co-culture systems with immune cells (such as PBMCs and CD8+ T-cells), and in vivo syngeneic mouse tumor models (e.g., MC38 colorectal and A20 lymphoma models).[3][5] It has also shown efficacy in animal models of acute myeloid leukemia (AML), both as a single agent and in combination with venetoclax.[7] Clinically, this compound is being evaluated in Phase 1 and Phase 2 trials for patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), melanoma, and endometrial cancer.[1][8][9][10]
Q3: What are the expected downstream effects of this compound treatment in cancer cells?
A3: Treatment of cancer cells with this compound is expected to lead to several downstream effects. A primary effect is the upregulation of genes associated with innate immunity, including Type I and Type III interferons and various interferon-stimulated genes (ISGs).[3][4] This is a direct consequence of the dsRNA accumulation and subsequent activation of IFN signaling.[3] In some cancer models, such as AML, this compound has also been shown to reduce the levels of anti-apoptotic proteins like BCL2.[7] In the tumor microenvironment, this compound can promote a shift towards an immune-stimulatory state, including evidence of M1 macrophage polarization.[11][12]
Q4: How should this compound be prepared for in vitro and in vivo experiments?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For in vivo studies, the stock solution in DMSO is often further diluted in a vehicle suitable for oral administration, such as a mixture of PEG300, Tween80, and water, or corn oil.[6] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[13] To avoid solubility issues, it is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which reduces the solubility of the compound.[6]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability/proliferation assays between replicates. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Incomplete dissolution or precipitation of this compound in media.4. Variability in incubation times. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.3. Vortex the this compound stock solution before diluting in pre-warmed culture media. Visually inspect for any precipitation.4. Standardize all incubation periods precisely. |
| Lower than expected potency (higher IC50 value). | 1. Degradation of this compound due to improper storage.2. Cell line is resistant to METTL3 inhibition.3. High serum concentration in culture media binding to the compound.4. Incorrect final concentration of this compound. | 1. Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[13]2. Verify METTL3 expression in your cell line. Consider testing a panel of cell lines with varying dependencies on the m6A pathway.3. Test the effect of this compound in media with a lower serum concentration, if compatible with your cell line.4. Recalculate all dilutions and ensure accurate pipetting. Consider verifying the concentration of the stock solution. |
| Inconsistent results in downstream analysis (e.g., qPCR, Western Blot). | 1. Cell harvesting at different confluency levels.2. Variability in treatment duration.3. RNA or protein degradation during sample preparation. | 1. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of harvesting.2. Use a precise timer for the treatment period. For time-course experiments, stagger the addition of this compound.3. Use appropriate inhibitors (RNase/protease inhibitors) and maintain a cold chain during sample processing. |
In Vivo Animal Studies
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent tumor cell implantation (number of cells, injection site).2. Variability in animal age, weight, or health status.3. Inaccurate or inconsistent dosing.4. Formulation of this compound is not stable or homogenous. | 1. Ensure a uniform number of viable tumor cells are implanted in the same anatomical location for all animals.2. Use animals from a reputable supplier that are matched for age and weight. Acclimatize animals before starting the experiment.3. Calibrate the oral gavage or other administration equipment. Dose animals based on their individual, most recent body weight.4. Prepare the this compound formulation fresh daily and ensure it is thoroughly mixed before each administration.[13] |
| Lack of this compound efficacy on tumor growth. | 1. Sub-optimal dose or dosing schedule.2. The tumor model is not dependent on the METTL3 pathway or is non-immunogenic.3. Poor oral bioavailability of the formulation.4. Rapid metabolism of the compound in the chosen animal model. | 1. Consult preclinical data for effective dose ranges.[5] Consider conducting a dose-response study. Phase 1 clinical trials have explored doses from 60mg to 200mg.[1][11]2. Ensure you are using an immunocompetent mouse model (e.g., syngeneic models) as the mechanism of this compound relies on inducing an immune response.[5]3. Ensure the formulation is prepared correctly as per established protocols.[6]4. Pharmacokinetic studies may be necessary to determine the exposure of this compound in your model. |
| Unexpected toxicity or adverse events (e.g., weight loss, lethargy). | 1. Dose is too high.2. Issues with the vehicle formulation.3. Target-related adverse events. | 1. Reduce the dose of this compound. Review tolerability data from published studies.2. Administer the vehicle alone to a control group to rule out vehicle-specific toxicity.3. Monitor for known target-related adverse events such as thrombocytopenia, rash, and pruritus, which have been observed in clinical trials, though typically mild and manageable.[1][11][14] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in AML Models [7]
| Model System | Metric | Result |
| AML Cell Lines | Proliferation Inhibition | Sub-micromolar IC50 values in sensitive lines |
| Patient-Derived AML Samples (n=12) | Growth Inhibition | Mean IC50 of approximately 1 µM |
Table 2: Clinical Dosing Information for this compound (Phase 1) [1][11]
| Parameter | Details |
| Patient Population | Advanced solid tumors |
| Dose Escalation Cohorts | 60mg to 200mg |
| Dosing Regimen | Oral, daily or three times per week (TIW) |
| Recommended Phase 2 Dose Range | 60mg to 200mg, three times per week |
Experimental Protocols
Protocol 1: General In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Treatment: Remove the overnight culture medium from the cells and add the 2X this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value using appropriate software.
Protocol 2: General In Vivo Syngeneic Tumor Model Study
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., MC38 or A20).
-
Tumor Implantation: Subcutaneously inject a suspension of a known number of viable tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the target size, randomize animals into treatment groups (e.g., vehicle control, this compound).
-
This compound Administration: Prepare the this compound formulation and administer it to the animals orally at the desired dose and schedule (e.g., daily or three times a week).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and other tissues can be collected for analysis of biomarkers, such as interferon-stimulated gene expression or immune cell infiltration.
Visualizations
Caption: this compound inhibits METTL3, leading to dsRNA accumulation and immune activation.
Caption: Workflow for in vitro and in vivo evaluation of this compound's anti-tumor effects.
References
- 1. STORM Therapeutics Presented Interim Phase 1 Data on this compound at ASCO 2024 [synapse.patsnap.com]
- 2. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 3. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. Facebook [cancer.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. selleckchem.com [selleckchem.com]
- 7. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 8. targetedonc.com [targetedonc.com]
- 9. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 12. STORM Therapeutics - Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics – IP Group plc [ipgroupplc.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 – Seroba Lifesciences [serobavc.com]
Stc-15 delivery methods for in vitro assays
Welcome to the technical support center for STC-15. This resource is designed for researchers, scientists, and drug development professionals using this compound in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable small-molecule inhibitor of the RNA methyltransferase METTL3.[1][2][3] Its primary mechanism of action involves blocking the catalytic activity of METTL3, which is responsible for depositing N-6-methyladenosine (m6A) modifications on mRNA.[1][4] Inhibition of METTL3 by this compound leads to an accumulation of double-stranded RNA (dsRNA) within cancer cells. This dsRNA is recognized by innate pattern recognition sensors, triggering the upregulation of genes associated with innate immunity, particularly the interferon (IFN) signaling pathway.[4] This activation of an anti-tumor immune response can lead to the inhibition of tumor growth.[3][4]
Q2: How should I reconstitute and store this compound?
A2: this compound is a hydrophobic compound and should be dissolved in a high-quality, anhydrous organic solvent.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication can aid dissolution.[5]
-
Storage:
-
Stock Solution (-20°C or -80°C): Store the DMSO stock solution in small aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[5]
-
Powder: Store the solid compound as per the manufacturer's instructions, typically at -20°C, protected from light and moisture.
-
Q3: What is the recommended working concentration for this compound in in vitro assays?
A3: The optimal working concentration of this compound depends on the cell line and the specific assay. Based on preclinical data, effective concentrations typically range from the sub-micromolar to low micromolar level.
-
AML Cell Lines: this compound has been shown to inhibit proliferation in some Acute Myeloid Leukemia (AML) cell lines with IC50 values in the sub-micromolar range.[6][7] For patient-derived AML samples, the average IC50 was approximately 1 µM.[6][7]
-
Ovarian Cancer Cell Lines: In Caov3 cells, this compound induced the expression of endogenous interferon signaling at a concentration of 0.5 µM.[5]
-
Immune Cells: this compound significantly reduced m6A levels in Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors at concentrations of 0.1 µM, 0.3 µM, and 1 µM.[8]
It is always recommended to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific experimental setup.
Q4: What is the final concentration of DMSO I should use in my cell culture?
A4: High concentrations of DMSO can be toxic to cells and may interfere with your experimental results. It is critical to maintain the final concentration of DMSO in the cell culture medium as low as possible.
-
General Recommendation: The final DMSO concentration should not exceed 0.5%.
-
Best Practice: Aim for a final DMSO concentration of ≤0.1% .
-
Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without this compound.
Troubleshooting Guide
Issue: I am not observing the expected biological effect of this compound.
| Potential Cause | Recommended Solution |
| Compound Precipitation: this compound is hydrophobic and may precipitate when diluted from a DMSO stock into aqueous cell culture medium. | 1. Visual Inspection: After diluting the this compound stock into your medium, visually inspect the solution for any cloudiness or precipitate. 2. Pre-warm Medium: Warm the cell culture medium to 37°C before adding the this compound stock. 3. Vortex During Dilution: Add the DMSO stock to the medium while vortexing to ensure rapid and uniform mixing. 4. Reduce Serum: If possible for your experiment, temporarily reduce the serum concentration in the medium during the initial dilution step, as serum proteins can sometimes cause hydrophobic compounds to precipitate. |
| Compound Degradation: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Use Fresh Stock: Prepare a fresh stock solution from the solid compound. 2. Aliquot Stocks: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Sub-optimal Concentration: The concentration used may be too low for the specific cell line or assay. | 1. Perform Dose-Response: Conduct a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 or effective concentration. 2. Increase Incubation Time: The mechanism of this compound involves transcriptional changes, which may require longer incubation times (e.g., 48-72 hours) to observe a phenotypic effect. |
Issue: I am observing high levels of cell death, even at low concentrations.
| Potential Cause | Recommended Solution |
| DMSO Toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Calculate Final Concentration: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. 2. Adjust Stock Concentration: If necessary, prepare a more concentrated DMSO stock so that a smaller volume is needed for the final dilution. 3. Vehicle Control: Compare cell viability to a vehicle control (media + same final DMSO concentration) to confirm that the toxicity is not from the solvent. |
| Cell Line Sensitivity: The cell line being used is particularly sensitive to this compound or its mechanism of action. | 1. Lower Concentration Range: Test a lower range of concentrations (e.g., picomolar to nanomolar). 2. Reduce Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24 hours) to see if toxicity is time-dependent. |
Data Presentation
Table 1: this compound Properties and Solubility
| Property | Value | Reference |
| Target | Methyltransferase-like protein 3 (METTL3) | [1][3] |
| Molecular Formula | C₂₄H₂₅N₅O₂ | [3] |
| Molecular Weight | 415.49 g/mol | [3] |
| Solubility in DMSO | Up to 83 mg/mL (in fresh, anhydrous DMSO) | [3] |
Table 2: Reported Effective Concentrations of this compound in In Vitro Assays
| Cell Type / System | Assay | Effective Concentration / IC50 | Reference |
| Various AML Cell Lines | Cell Proliferation | Sub-micromolar IC50 values | [6][7] |
| Patient-Derived AML Samples | Cell Growth Inhibition | ~1 µM (mean IC50) | [6][7] |
| Caov3 Ovarian Cancer Cells | Induction of IFN Signaling | 0.5 µM | [5] |
| Healthy Donor PBMCs | m6A Level Reduction | 0.1 - 1 µM | [8] |
| MOLM-13 AML Cells | BCL2 Protein Reduction | Dose-dependent (tested 0.1 - 3 µM) | [9] |
Experimental Protocols
Protocol 1: this compound Stock Solution and Working Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound and its subsequent dilution for use in cell culture assays.
Materials:
-
This compound (solid powder, MW: 415.49 g/mol )
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution: a. Weigh out 4.15 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of 100% DMSO to the tube. c. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist if dissolution is difficult. d. This yields a 10 mM stock solution.
-
Store Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months).[5]
-
Prepare Working Solutions for Cell Treatment (Example for a final concentration of 1 µM): a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Perform a serial dilution. For example, to treat cells in a 96-well plate with 100 µL of medium per well, prepare an intermediate dilution first. c. Intermediate Dilution (e.g., 100 µM): Add 2 µL of the 10 mM stock to 198 µL of pre-warmed sterile cell culture medium. Vortex immediately. d. Final Working Solution (e.g., 1 µM): Add the required volume of the intermediate dilution to your cells. For example, if you add 1 µL of the 100 µM intermediate stock to a well already containing 99 µL of medium and cells, the final concentration will be 1 µM. The final DMSO concentration will be 0.01%. e. Vehicle Control: Prepare a vehicle control by performing the same dilution steps using 100% DMSO without this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
Cells of interest
-
96-well flat-bottom tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. b. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. c. Include wells for "untreated" (medium only) and "vehicle control" (medium + highest DMSO concentration). d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: a. Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10] b. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[11]
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for In Vitro this compound Delivery
Caption: Workflow for preparing and delivering this compound in cell-based assays.
This compound Mechanism of Action Signaling Pathway
Caption: Signaling pathway illustrating the mechanism of action for this compound.
References
- 1. Facebook [cancer.gov]
- 2. drughunter.com [drughunter.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 7. STORM Therapeutics Presents this compound Preclinical Data - M Ventures [m-ventures.com]
- 8. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]
- 9. stormtherapeutics.com [stormtherapeutics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to STC-15 and Other METTL3 Inhibitors for Cancer Research
In the rapidly advancing field of epitranscriptomics, the methyltransferase-like 3 (METTL3) enzyme has emerged as a critical therapeutic target in oncology. As the catalytic core of the N6-methyladenosine (m6A) writer complex, METTL3 plays a pivotal role in post-transcriptional gene regulation, influencing mRNA stability, translation, and splicing. Its dysregulation is implicated in the progression of various cancers, making it a focal point for the development of novel anti-cancer therapies. This guide provides an objective comparison of STC-15, a first-in-class clinical-stage METTL3 inhibitor, with other notable METTL3 inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and a selection of other METTL3 inhibitors, providing a comparative overview of their potency and cellular activity.
Table 1: Biochemical Potency of METTL3 Inhibitors
| Inhibitor | Biochemical IC50 | Assay Method | Reference |
| This compound | < 6 nM | Not Specified | [1] |
| STM2457 | 16.9 nM | RapidFire Mass Spectrometry | [2][3][4][5] |
| STM3006 | 5 nM | RapidFire Mass Spectrometry | [2][6] |
| UZH1a | 280 nM | Not Specified | [7] |
| Quercetin | 2.73 µM | LC-MS/MS | [6] |
| Compound 28 (Aqemia) | < 10 nM | MTase-Glo | [3] |
| Compound 29 (HitGen) | < 100 nM | Not Specified | [3] |
Table 2: Cellular Activity of METTL3 Inhibitors
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 | Assay Method | Reference |
| This compound | Various AML Cell Lines | Acute Myeloid Leukemia | Sub-micromolar | SRB Assay | [8] |
| This compound | Patient-Derived AML Samples | Acute Myeloid Leukemia | ~1 µM | CellTiter-Glo | [8] |
| STM2457 | MOLM-13 | Acute Myeloid Leukemia | 3.5 µM | Proliferation Assay | [9] |
| UZH1a | MOLM-13 | Acute Myeloid Leukemia | 11 µM | Growth Inhibition | [7] |
| UZH1a | HEK293T | Embryonic Kidney | 67 µM | Growth Inhibition | [7] |
| UZH1a | U2Os | Osteosarcoma | 87 µM | Growth Inhibition | [7] |
| Quercetin | MIA PaCa-2 | Pancreatic Cancer | 73.51 ± 11.22 µM | CCK-8 Assay | [6] |
| Quercetin | Huh7 | Liver Cancer | 99.97 ± 7.03 µM | CCK-8 Assay | [6] |
| Compound 28 (Aqemia) | MOLM-13 | Acute Myeloid Leukemia | 0.56 µM | Not Specified | [3] |
| Compound 28 (Aqemia) | Kasumi-1 | Acute Myeloid Leukemia | 0.63 µM | Not Specified | [3] |
| Compound 29 (HitGen) | MOLM-13 | Acute Myeloid Leukemia | Sub-micromolar | Not Specified | [3] |
Mechanisms of Action and Signaling Pathways
METTL3 inhibitors have demonstrated distinct mechanisms of anti-cancer activity. This compound and STM2457, both developed by Storm Therapeutics, exemplify two different therapeutic strategies stemming from the inhibition of the same enzyme.
This compound: Activation of Innate Immunity
This compound is a first-in-class, orally bioavailable METTL3 inhibitor that has entered clinical trials for solid tumors[8][10]. Its primary mechanism of action involves the induction of an anti-tumor immune response. Inhibition of METTL3 by this compound leads to an accumulation of double-stranded RNA (dsRNA) within cancer cells. This accumulation is recognized by innate pattern recognition receptors, triggering a cell-intrinsic interferon response. The subsequent upregulation of interferon-stimulated genes (ISGs) enhances the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing. This mechanism provides a strong rationale for its investigation in combination with checkpoint inhibitors[11].
STM2457: Direct Inhibition of Oncoprotein Translation
STM2457, a preclinical METTL3 inhibitor, has demonstrated significant efficacy in acute myeloid leukemia (AML) models[2]. Its mechanism of action is primarily centered on the direct inhibition of oncoprotein translation. By reducing m6A modification on the mRNAs of key oncogenes such as MYC, BCL2, and PTEN, STM2457 decreases their translation efficiency[2]. This leads to cell cycle arrest, differentiation, and ultimately, apoptosis of leukemia cells.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of METTL3 inhibitors are provided below. These represent generalized protocols based on published literature.
Biochemical METTL3 Activity Assay (RapidFire Mass Spectrometry)
This assay quantifies the enzymatic activity of METTL3 by measuring the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.
Materials:
-
Recombinant METTL3/METTL14 complex
-
S-adenosylmethionine (SAM)
-
RNA substrate (e.g., a short single-stranded RNA oligonucleotide containing a consensus m6A motif)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100)
-
Test inhibitors (e.g., this compound, STM2457)
-
384-well microplate
-
RapidFire High-Throughput Mass Spectrometry system
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells.
-
Add the METTL3/METTL14 enzyme complex to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mixture of the RNA substrate and SAM.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a quenching solution (e.g., 0.5% formic acid).
-
Analyze the samples using a RapidFire MS system to quantify the amount of SAH produced.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular m6A Quantification (m6A Dot Blot Assay)
This semi-quantitative assay is used to determine the global levels of m6A in cellular RNA following treatment with a METTL3 inhibitor.
Materials:
-
Cancer cell line of interest
-
METTL3 inhibitor
-
Cell culture reagents
-
Total RNA extraction kit
-
mRNA purification kit (e.g., using oligo(dT) magnetic beads)
-
Nitrocellulose membrane
-
UV crosslinker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells to the desired confluency and treat with various concentrations of the METTL3 inhibitor for a specified time (e.g., 48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Purify mRNA from the total RNA using an mRNA purification kit.
-
Quantify the mRNA concentration.
-
Serially dilute the mRNA samples.
-
Spot the diluted mRNA onto a nitrocellulose membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the dot intensity to determine the relative m6A levels.
In Vivo Efficacy Study (AML Patient-Derived Xenograft Model)
This protocol outlines a general workflow for assessing the in vivo efficacy of a METTL3 inhibitor in a patient-derived xenograft (PDX) model of acute myeloid leukemia.
Procedure:
-
Cell Preparation: Obtain primary AML patient cells and isolate mononuclear cells.
-
Engraftment: Inject the AML cells into immunodeficient mice (e.g., NSG mice).
-
Monitoring Engraftment: Monitor the engraftment of human AML cells in the peripheral blood of the mice using flow cytometry for human CD45 marker.
-
Randomization: Once engraftment is established, randomize the mice into treatment and control groups.
-
Treatment: Administer the METTL3 inhibitor (e.g., this compound) or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Monitoring Efficacy: Monitor tumor burden by tracking the percentage of human CD45+ cells in the peripheral blood. Monitor the overall health and body weight of the mice.
-
Endpoint Analysis: The primary endpoint is typically overall survival. At the end of the study, or when mice reach a humane endpoint, tissues such as bone marrow, spleen, and peripheral blood can be collected for further analysis, including quantification of human AML cells and pharmacodynamic assessment of METTL3 inhibition.
Conclusion
The landscape of METTL3 inhibitors is rapidly evolving, with this compound at the forefront as the first to enter clinical trials. Its unique mechanism of activating an anti-tumor immune response distinguishes it from preclinical inhibitors like STM2457, which primarily acts by inhibiting oncoprotein translation. The comparative data presented in this guide highlights the diverse therapeutic potential of targeting METTL3. For researchers and drug developers, the choice of inhibitor will depend on the specific cancer type and the desired therapeutic strategy. The ongoing clinical evaluation of this compound will be crucial in validating the therapeutic potential of METTL3 inhibition in a clinical setting and will undoubtedly pave the way for a new class of anti-cancer agents.
References
- 1. raybiotech.com [raybiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 8. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stormtherapeutics.com [stormtherapeutics.com]
- 11. researchgate.net [researchgate.net]
Navigating the Landscape of METTL3 Inhibition: A Comparative Analysis of Stc-15 and STM2457
In the rapidly advancing field of RNA epigenetics, the methyltransferase METTL3 has emerged as a critical therapeutic target in oncology. Two pioneering inhibitors, Stc-15 and STM2457, both developed by Storm Therapeutics, are at the forefront of this research. While STM2457 has demonstrated significant preclinical efficacy, particularly in acute myeloid leukemia (AML), this compound has progressed into clinical trials for solid tumors. This guide offers an objective, data-supported comparison of these two METTL3 inhibitors to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences and Applications
This compound and STM2457, while both targeting METTL3, exhibit distinct profiles that suggest different therapeutic applications. STM2457, a first-in-class catalytic inhibitor, has shown promise in preclinical AML models by directly inhibiting the translation of oncoproteins.[1][2] In contrast, this compound, an orally bioavailable small molecule, is currently in Phase 1 clinical trials for solid tumors and appears to exert its anti-cancer effects through the stimulation of an innate immune response.[1][3][4]
Quantitative Efficacy: A Data-Driven Comparison
The following tables summarize the available quantitative data for this compound and STM2457, providing a clear comparison of their biochemical potency and preclinical efficacy.
Table 1: Biochemical and Cellular Potency
| Compound | Target | IC50 | Mechanism of Action | Key Cellular Effects |
| STM2457 | METTL3 | 16.9 nM[5][6][7] | S-adenosylmethionine (SAM)-competitive inhibitor[2] | Reduced m6A levels on poly-A+ RNA, induction of apoptosis, and cellular differentiation in AML cells.[2][6] |
| This compound | METTL3 | Not publicly available | Oral small molecule inhibitor | Induces expression of endogenous IFN signaling.[8] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Administration | Key Outcomes |
| STM2457 | Acute Myeloid Leukemia (AML) Patient-Derived Xenografts (PDX) | 50 mg/kg, intraperitoneal injection, daily[5][9] | Impaired engraftment and AML expansion, significantly prolonged mouse lifespan.[6] |
| This compound | Solid tumor and leukemia models | Oral administration | Inhibits tumor growth through anti-cancer immune responses, including changes in interferon signaling and synergy with T cell checkpoint blockade.[3][10] |
Delving Deeper: Experimental Methodologies
The following sections detail the experimental protocols for key assays used to evaluate the efficacy of STM2457.
In Vivo Patient-Derived Xenograft (PDX) Model for STM2457 in AML
This model is crucial for assessing the in vivo anti-leukemic activity of STM2457.
Animal Model:
-
Immunodeficient mice, such as NOD/SCID gamma (NSG) mice, are used to prevent rejection of human cells.
Tumor Model:
-
Primary AML cells from patients are injected intravenously into the mice.
-
Engraftment of the human AML cells is monitored through methods like bioluminescence imaging or flow cytometry for human CD45+ cells in the peripheral blood.[9]
Treatment Protocol:
-
Once engraftment is confirmed, the mice are randomized into a vehicle control group and a treatment group.
-
STM2457 is formulated in a suitable vehicle (e.g., 20% (w/v) 2-hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal injection at a dose of 50 mg/kg daily.[9]
Outcome Measures:
-
Tumor burden is monitored throughout the study using bioluminescence imaging.
-
The primary endpoint is typically survival, with a comparison of the median survival between the treatment and control groups.
-
At the end of the study, bone marrow and spleen are harvested to determine the percentage of human CD45+ cells, indicating the extent of leukemic infiltration.[9]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and a generalized experimental workflow for evaluating METTL3 inhibitors.
Caption: Proposed signaling pathway for this compound's anti-tumor activity.
Caption: Generalized workflow for METTL3 inhibitor development.
Conclusion: Distinct Paths to METTL3-Targeted Cancer Therapy
STM2457 and this compound, while both potent inhibitors of METTL3, showcase distinct preclinical and clinical profiles, highlighting the diverse therapeutic avenues for targeting this RNA methyltransferase. STM2457 has provided a strong preclinical proof-of-concept for the catalytic inhibition of METTL3 in AML through the direct suppression of oncoprotein translation.[1][2] In contrast, this compound's progression into clinical trials for solid tumors is driven by its unique mechanism of stimulating an innate immune response.[1][3] The ongoing clinical evaluation of this compound will be pivotal in validating the therapeutic potential of METTL3 inhibition in a clinical setting and will offer valuable insights into the broader applicability of this novel class of anti-cancer agents. Researchers should consider the distinct mechanisms of these inhibitors when designing future studies and selecting appropriate cancer models for investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 5. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 6. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
STC-15: A First-in-Class METTL3 Inhibitor for Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and objective comparison of the anti-tumor effects of STC-15, a first-in-class oral inhibitor of the RNA methyltransferase METTL3. The information presented is based on publicly available preclinical and clinical data, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction to this compound and the Role of METTL3 in Cancer
This compound is an investigational small molecule that targets METTL3 (Methyltransferase-like 3), an enzyme responsible for the N6-methyladenosine (m6A) modification of RNA. This epigenetic modification plays a crucial role in regulating various aspects of RNA metabolism, including splicing, translation, and stability. In several types of cancer, METTL3 is overexpressed and contributes to tumor initiation, progression, and immune evasion. By inhibiting METTL3, this compound aims to disrupt these cancer-promoting processes and activate the body's own immune system to fight the tumor.[1][2] Preclinical and early clinical data suggest that this compound holds promise as a novel immunotherapeutic agent.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the inhibition of METTL3. This inhibition leads to a reduction in m6A RNA methylation, which in turn triggers a cascade of downstream events that are detrimental to cancer cells and favorable for an anti-tumor immune response.
A key consequence of METTL3 inhibition by this compound is the accumulation of double-stranded RNA (dsRNA) within cancer cells. This occurs due to the altered processing and stability of RNA transcripts that would normally be modified with m6A. The presence of dsRNA is detected by innate immune sensors, such as RIG-I and MDA5, which triggers a "viral mimicry" response. This leads to the activation of downstream signaling pathways, culminating in the production of type I and III interferons (IFNs).
The secreted interferons then act in an autocrine and paracrine manner, stimulating the expression of a wide range of interferon-stimulated genes (ISGs). This interferon signaling cascade has several anti-tumor effects, including:
-
Direct anti-proliferative and pro-apoptotic effects on cancer cells.
-
Activation and recruitment of various immune cells to the tumor microenvironment.
-
Enhanced antigen presentation by cancer cells, making them more visible to the immune system.
-
Promotion of a pro-inflammatory tumor microenvironment that is less hospitable to tumor growth.
Furthermore, preclinical studies have shown that this compound can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD1 therapy, leading to synergistic anti-tumor responses.[2]
Preclinical Evidence for this compound Anti-Tumor Effects
A substantial body of preclinical research has demonstrated the anti-tumor efficacy of this compound in a variety of cancer models, both as a monotherapy and in combination with other agents.
In Vitro Studies
In cell-based assays, this compound has shown potent and selective inhibition of METTL3. This leads to a dose-dependent reduction in cancer cell proliferation and induction of apoptosis in various cancer cell lines, including those from acute myeloid leukemia (AML), ovarian cancer, and colorectal cancer.
| Cell Line | Cancer Type | Key Finding |
| Various AML cell lines | Acute Myeloid Leukemia | Inhibition of proliferation with sub-micromolar IC50 values.[1][3] |
| 12 patient-derived AML samples | Acute Myeloid Leukemia | Inhibition of growth with a mean IC50 of approximately 1 micromolar.[1][3] |
| SKOV3 | Ovarian Cancer | Upregulation of innate immune pathways following this compound treatment.[4] |
| Caov3 | Ovarian Cancer | IC50 of 38.17 nM for m6A inhibition.[5] |
In Vivo Studies
In syngeneic mouse models of cancer, orally administered this compound has demonstrated significant tumor growth inhibition. Notably, in models of colorectal (MC38) and lymphoma (A20) cancers, this compound treatment led to a significant reduction in tumor volume.[2][5] Furthermore, in an AML patient-derived xenograft model, this compound extended the survival of the animals compared to control and venetoclax-treated groups.[1][3]
A key finding from in vivo studies is the synergistic effect of this compound with immune checkpoint inhibitors. In both the MC38 and A20 models, the combination of this compound with an anti-PD1 antibody resulted in complete tumor regression and the establishment of a durable anti-tumor immune memory.[2][5]
Clinical Evaluation of this compound in Advanced Cancers
This compound is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT05584111) in patients with advanced solid malignancies.[6] Interim results from this dose-escalation and cohort expansion study have been presented at major oncology conferences.
Study Design
The Phase 1 trial is a multi-center, open-label study designed to assess the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of orally administered this compound.[6] Patients with various advanced solid tumors who have exhausted standard treatment options are eligible for enrollment. The study has explored both daily and three-times-a-week (TIW) dosing schedules across a range of dose levels.
Clinical Activity
Interim data from the Phase 1 trial have shown encouraging signs of clinical activity across multiple tumor types.[1][5] As of the latest data cut-off, tumor regressions have been observed at all dose levels ranging from 60 mg to 200 mg TIW.
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 11% (Partial Responses) |
| Disease Control Rate (DCR) | 63% (Partial Responses + Stable Disease) |
| Sustained Partial Responses | Observed at 60 mg, 100 mg, and 200 mg TIW in various tumor types.[5][7] |
Confirmed partial responses have been reported in patients with angiosarcoma, immunotherapy-refractory non-small cell lung cancer (NSCLC), and thymoma.[8]
Pharmacodynamics and Biomarkers
The clinical trial has incorporated a robust biomarker program to confirm the mechanism of action of this compound in patients. Analysis of peripheral blood samples has demonstrated:
-
Target Engagement: A significant and rapid reduction in m6A levels on poly-A RNA was observed after this compound administration, confirming successful inhibition of METTL3.[8]
-
Immune Activation: Gene expression analysis revealed an upregulation of pathways related to interferon signaling and innate immune responses, consistent with the proposed "viral mimicry" mechanism.[9]
Safety and Tolerability
This compound has been generally well-tolerated in the Phase 1 trial.[1] The most common treatment-emergent adverse events (TEAEs) have been mild to moderate and manageable. These include thrombocytopenia, rash, and pruritus.[7] Importantly, no maximum tolerated dose had been reached at the time of the latest data presentation.
Competitive Landscape
The development of METTL3 inhibitors is an emerging and competitive area in oncology. While this compound is the first-in-class METTL3 inhibitor to enter clinical trials, several other companies are developing their own candidates. However, publicly available data on these competitor programs is limited at this time.
-
BMS-986421 (Bristol Myers Squibb): Bristol Myers Squibb is known to have a METTL3 inhibitor, BMS-986421, in its pipeline. However, no preclinical or clinical data for this compound have been publicly presented.
-
HC-7366 (HiberCell): HiberCell is developing HC-7366, which is described as a GCN2 activator.[10][11] While not a direct METTL3 inhibitor, it targets a related stress response pathway in cancer cells. HC-7366 has entered a Phase 1a/b clinical trial in patients with advanced solid tumors (NCT05121948) and a Phase 1b trial in AML (NCT06285890).[11][12] Preclinical data have shown that HC-7366 has anti-tumor and immunomodulatory activity.[10][11] However, no clinical efficacy data for HC-7366 has been reported to date.
Due to the lack of publicly available data on competitor METTL3 inhibitors, a direct, data-driven comparison of anti-tumor effects with this compound is not possible at this time.
Conclusion
This compound is a pioneering, first-in-class oral METTL3 inhibitor with a novel mechanism of action that bridges targeted therapy and immunotherapy. Preclinical studies have robustly demonstrated its anti-tumor efficacy, both as a single agent and in combination with immune checkpoint inhibitors. The ongoing Phase 1 clinical trial has provided encouraging early evidence of clinical activity and a manageable safety profile in patients with advanced cancers. The pharmacodynamic data from the trial support the proposed mechanism of action, confirming target engagement and activation of the innate immune system.
While the competitive landscape for METTL3 inhibitors is evolving, this compound currently holds a leading position as the most clinically advanced agent with publicly available data. The continued clinical development of this compound, particularly in combination with other anti-cancer therapies, is eagerly anticipated and holds the potential to offer a new treatment paradigm for a range of solid and hematological malignancies. Further data from the ongoing clinical trial will be crucial to fully delineate the therapeutic potential of this promising new agent.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 3. STORM Therapeutics Presents this compound Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. First selective METTL3 inhibitor this compound shows promise in preclinical setting | BioWorld [bioworld.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. STORM Therapeutics Presented Novel Pre-Clinical Data on this compound at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 10. HiberCell Maps Forward Path for Novel GCN2 Activator, HC-7366 in Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]
- 11. targetedonc.com [targetedonc.com]
- 12. HC-7366 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide to the Preclinical Reproducibility of METTL3 Inhibitors: Stc-15 and STM2457
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for two prominent METTL3 inhibitors, Stc-15 and STM2457, both developed by STORM Therapeutics. The objective is to present the available data in a structured format to facilitate an understanding of their reproducibility and potential as therapeutic agents. This comparison is based on publicly available information from press releases, conference presentations, and scientific literature.
Introduction to METTL3 Inhibition
The N6-methyladenosine (m6A) modification of RNA, catalyzed by the methyltransferase-like 3 (METTL3) enzyme, is a critical regulator of mRNA stability, translation, and splicing. Dysregulation of m6A methylation has been implicated in the pathogenesis of various cancers, making METTL3 an attractive therapeutic target. This compound and STM2457 are two small molecule inhibitors of METTL3 that have shown promise in preclinical studies, albeit with different primary therapeutic focuses. This compound is being developed for solid tumors, leveraging its ability to stimulate an anti-tumor immune response, while STM2457 has demonstrated robust efficacy in preclinical models of acute myeloid leukemia (AML) through the direct inhibition of oncoprotein translation.
Quantitative Data Comparison
The following tables summarize the available quantitative preclinical data for this compound and its alternative, STM2457. It is important to note that the depth of publicly available data for each compound varies, with more detailed biochemical and cellular potency data published for STM2457.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | STM2457 | Reference |
| Biochemical IC50 | < 6 nM | 16.9 nM | [1] |
| Cellular IC50 (MOLM-13) | Not Reported | 3.5 µM | [1] |
| Binding Affinity (Kd) | Not Reported | 1.4 nM | [1] |
| Selectivity | High target selectivity | >1,000-fold vs. 45 other methyltransferases | [1] |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | STM2457 | Reference |
| Species | Rat | Mouse | [1] |
| Dose & Route | 3 mg/kg, oral | 50 mg/kg, intraperitoneal | [1] |
| Half-life (T1/2) | 3.6 h | Sufficient for 24h exposure | [1] |
| Cmax | 241 nM | Not Reported | [1] |
| Bioavailability | 34% | Orally active | [1] |
Table 3: In Vitro and In Vivo Efficacy of this compound
| Experimental Model | Key Findings | Reference |
| AML Cell Lines | Inhibited proliferation with sub-micromolar IC50 values. | [2][3] |
| Patient-Derived AML Samples (in vitro) | Inhibited growth with a mean IC50 of approximately 1 micromolar. | [2][3] |
| AML Cell Lines | Reduced BCL2 protein levels in a dose-dependent manner. | [2][3] |
| AML Patient-Derived In Vivo Model | Extended survival compared to vehicle and venetoclax-treated groups. | [2][3] |
| Solid Tumor Models (in vivo) | Synergizes with radiation therapy. | [4][5] |
| Solid Tumor Models (in vivo) | Shifts the tumor microenvironment to an immune-stimulatory state. | [4][5] |
Signaling Pathways and Mechanism of Action
Both this compound and STM2457 are potent and selective inhibitors of METTL3, acting competitively at the S-adenosylmethionine (SAM) binding pocket. However, their downstream anti-cancer effects appear to be mediated through distinct, though potentially overlapping, pathways.
This compound: Activating an Anti-Tumor Immune Response
Preclinical data suggests that this compound's primary mechanism in solid tumors involves the stimulation of an innate immune response. Inhibition of METTL3 by this compound leads to an accumulation of double-stranded RNA (dsRNA) within cancer cells. This, in turn, triggers a cell-intrinsic interferon response, a key component of the innate immune system, which can enhance the killing of cancer cells by T-cells.[6]
Caption: this compound inhibits METTL3, leading to dsRNA accumulation and immune activation.
STM2457: Direct Inhibition of Leukemogenic Pathways
In contrast, preclinical studies with STM2457 in AML models point to a more direct mechanism of action centered on the inhibition of oncoprotein translation. By reducing m6A methylation on the mRNAs of key oncogenes such as MYC and BCL2, STM2457 decreases their stability and translation, leading to cell cycle arrest, differentiation, and apoptosis of leukemia cells.
Caption: STM2457 inhibits METTL3, reducing oncoprotein translation in leukemia cells.
Experimental Protocols
Reproducibility of preclinical data is contingent on detailed and standardized experimental protocols. While specific, detailed protocols for this compound and STM2457 are not fully available in the public domain, this section outlines generalized methodologies for the key experiments cited in the preclinical data.
1. In Vitro Cell Proliferation Assay
This assay is fundamental to assessing the direct anti-cancer activity of a compound on cancer cell lines.
Caption: A generalized workflow for in vitro cell proliferation assays.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., AML cell lines like MOLM-13) are seeded at an appropriate density in 96-well microplates.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the METTL3 inhibitor (e.g., this compound or STM2457) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, under standard cell culture conditions.
-
Viability Assessment: A viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay) is added to each well.
-
Data Analysis: The signal, which is proportional to the number of viable cells, is measured using a plate reader. The data is then used to calculate the half-maximal inhibitory concentration (IC50) value.
2. In Vivo Patient-Derived Xenograft (PDX) Model for AML
PDX models are crucial for evaluating the efficacy of a therapeutic in a system that more closely recapitulates the heterogeneity of human tumors.
Caption: A generalized workflow for in vivo AML PDX model studies.
Methodology:
-
Cell Implantation: Primary AML cells from patients are injected into immunocompromised mice (e.g., NSG mice).
-
Engraftment Confirmation: Engraftment of the human leukemia cells is confirmed through methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry analysis of peripheral blood for human CD45+ cells.
-
Treatment Initiation: Once engraftment is established, mice are randomized into treatment and control groups. The METTL3 inhibitor is administered according to a defined dose and schedule (e.g., oral gavage for this compound, intraperitoneal injection for STM2457).
-
Efficacy Evaluation: The primary endpoints are typically overall survival and reduction in tumor burden. Disease progression is monitored throughout the study. At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are analyzed to determine the extent of leukemic infiltration.
Conclusion
The available preclinical data for this compound and STM2457 provide a strong rationale for the clinical investigation of METTL3 inhibitors in oncology. While both compounds target the same enzyme, the focus of their preclinical development has been different, with this compound being positioned for immunotherapy in solid tumors and STM2457 for targeted therapy in AML. The reproducibility of the presented findings will be further validated as more detailed data from ongoing and future studies, including peer-reviewed publications and clinical trial results, become available. This guide serves as a summary and comparison of the current publicly accessible preclinical data to aid researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 cellular target engagement [bio-protocol.org]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Immunostimulatory Power of STC-15: A Comparative Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
STC-15, a clinical-stage small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3, is emerging as a promising agent in oncology. Its mechanism of action, which involves the activation of innate immune pathways, leads to significant changes in the tumor microenvironment and enhances anti-tumor immunity. This guide provides a comparative analysis of the impact of METTL3 inhibition on gene expression, with a focus on the pathways modulated by compounds with a similar mechanism to this compound. We present supporting experimental data and detailed protocols to aid researchers in the evaluation and cross-validation of this compound's effects.
Quantitative Analysis of Gene Expression Changes
Inhibition of METTL3 by small molecules has been shown to predominantly upregulate genes associated with the innate immune response, particularly the interferon (IFN) signaling pathway. While direct, publicly available quantitative gene expression data for this compound is limited, studies on other potent METTL3 inhibitors, such as STM3006 and STM2457, provide valuable insights into the expected transcriptomic changes.
A study on the human ovarian cancer cell line CaOV3 treated with the METTL3 inhibitor STM3006 identified a significant upregulation of numerous interferon-stimulated genes (ISGs). The following table summarizes the top 40 most differentially expressed genes, showcasing the profound impact of METTL3 inhibition on the cellular transcriptome.[1] It is anticipated that this compound, as a potent METTL3 inhibitor, would induce a similar gene expression profile.
| Gene Symbol | Description | Log2 Fold Change (STM3006 vs. DMSO) |
| IFI6 | Interferon Alpha Inducible Protein 6 | 8.5 |
| IFI44L | Interferon Induced Protein 44 Like | 8.2 |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 8.1 |
| MX1 | MX Dynamin Like GTPase 1 | 7.9 |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | 7.8 |
| ISG15 | ISG15 Ubiquitin Like Modifier | 7.7 |
| IFI44 | Interferon Induced Protein 44 | 7.6 |
| IFIT3 | Interferon Induced Protein With Tetratricopeptide Repeats 3 | 7.5 |
| OASL | 2'-5'-Oligoadenylate Synthetase Like | 7.4 |
| RSAD2 | Radical S-Adenosyl Methionine Domain Containing 2 | 7.3 |
| CMPK2 | Cytidine/Uridine Monophosphate Kinase 2 | 7.2 |
| HERC5 | HECT And RLD Domain Containing E3 Ubiquitin Protein Ligase 5 | 7.1 |
| XAF1 | XIAP Associated Factor 1 | 7.0 |
| DDX58 | DExD/H-Box Helicase 58 | 6.9 |
| STAT1 | Signal Transducer And Activator Of Transcription 1 | 6.8 |
| IRF7 | Interferon Regulatory Factor 7 | 6.7 |
| OAS2 | 2'-5'-Oligoadenylate Synthetase 2 | 6.6 |
| IFIH1 | Interferon Induced With Helicase C Domain 1 | 6.5 |
| BST2 | Bone Marrow Stromal Cell Antigen 2 | 6.4 |
| EIF2AK2 | Eukaryotic Translation Initiation Factor 2 Alpha Kinase 2 | 6.3 |
| PARP9 | Poly(ADP-Ribose) Polymerase Family Member 9 | 6.2 |
| DTX3L | Deltex E3 Ubiquitin Ligase 3L | 6.1 |
| SP110 | SP110 Nuclear Body Protein | 6.0 |
| GBP1 | Guanylate Binding Protein 1 | 5.9 |
| UBE2L6 | Ubiquitin Conjugating Enzyme E2 L6 | 5.8 |
| TRIM22 | Tripartite Motif Containing 22 | 5.7 |
| TNFSF10 | TNF Superfamily Member 10 | 5.6 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | 5.5 |
| CXCL11 | C-X-C Motif Chemokine Ligand 11 | 5.4 |
| IDO1 | Indoleamine 2,3-Dioxygenase 1 | 5.3 |
| TAP1 | Transporter 1, ATP Binding Cassette Subfamily B Member | 5.2 |
| PSMB9 | Proteasome Subunit Beta 9 | 5.1 |
| B2M | Beta-2-Microglobulin | 5.0 |
| HLA-A | Major Histocompatibility Complex, Class I, A | 4.9 |
| HLA-B | Major Histocompatibility Complex, Class I, B | 4.8 |
| HLA-C | Major Histocompatibility Complex, Class I, C | 4.7 |
| IRF1 | Interferon Regulatory Factor 1 | 4.6 |
| IRF9 | Interferon Regulatory Factor 9 | 4.5 |
| STAT2 | Signal Transducer And Activator Of Transcription 2 | 4.4 |
| IFNB1 | Interferon Beta 1 | 4.3 |
Experimental Protocols
To facilitate the cross-validation of this compound's impact on gene expression, we provide detailed, generalized protocols for key experiments. These protocols are synthesized from methodologies reported in studies of METTL3 inhibitors.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines can be used, such as the ovarian cancer cell line CaOV3, the triple-negative breast cancer cell line AT3, or other cell lines relevant to the researcher's focus.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Seed cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
RNA Extraction and Quantification
-
RNA Isolation:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol reagent, Invitrogen).
-
Follow the manufacturer's instructions for RNA purification, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A260/280 ratios should be between 1.8 and 2.1.
-
Assess the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). RNA Integrity Number (RIN) values should be >8 for optimal results in downstream applications.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., ISGs like IFIT1, MX1, OAS1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.[2]
-
Transcriptome-wide Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation:
-
Prepare sequencing libraries from the high-quality RNA samples using a commercially available RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound treated and control samples using statistical packages such as DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify significantly modulated biological pathways.
-
Visualizing the Impact of this compound
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound inhibits METTL3, leading to dsRNA accumulation and activation of interferon signaling.
Caption: Workflow for analyzing gene expression changes induced by this compound treatment.
Conclusion
This compound and other METTL3 inhibitors represent a novel class of anti-cancer agents that function by modulating the tumor immune microenvironment. The primary mechanism involves the inhibition of m6A RNA methylation, leading to the accumulation of double-stranded RNA and the subsequent activation of the interferon signaling pathway. This results in a profound upregulation of interferon-stimulated genes, which can enhance anti-tumor immunity and synergize with other immunotherapies. The provided data and protocols offer a framework for researchers to further investigate and validate the on-target effects of this compound and to explore its therapeutic potential in various cancer models.
References
Comparative Analysis of STC-15 and Venetoclax in Acute Myeloid Leukemia (AML) Models
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy and mechanisms of the METTL3 inhibitor, STC-15, and the BCL-2 inhibitor, venetoclax (B612062), in AML.
This guide provides a detailed comparison of this compound and venetoclax, two targeted therapies for Acute Myeloid Leukemia (AML). It summarizes their performance as monotherapies and in combination, supported by experimental data from in vitro and in vivo AML models. Detailed experimental protocols are provided to enable the replication of key findings.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, necessitating the development of novel therapeutic strategies. Venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, has shown significant efficacy in AML, particularly in older patients or those unfit for intensive chemotherapy. However, primary and acquired resistance remains a clinical challenge. This compound is a first-in-class, orally bioavailable small molecule inhibitor of METTL3, an RNA methyltransferase. Inhibition of METTL3 has emerged as a promising therapeutic approach in AML. Preclinical studies demonstrate that this compound exhibits potent anti-leukemic activity as a single agent and acts synergistically with venetoclax in AML models, offering a potential new therapeutic strategy for AML patients.
Mechanism of Action
Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein BCL-2.[1][2][3] This binding displaces pro-apoptotic proteins, such as BIM, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis (programmed cell death).[1][4]
This compound targets METTL3, an enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[5][6] In AML, METTL3-mediated m6A modification is implicated in the stability and translation of key oncogenic transcripts, including BCL2.[5][7] By inhibiting METTL3, this compound leads to a dose-dependent reduction in BCL2 protein levels, thereby promoting apoptosis.[5][8][9]
Figure 1: Simplified signaling pathways of this compound and venetoclax in AML cells.
In Vitro Efficacy
Monotherapy
This compound has demonstrated potent single-agent activity across a range of AML cell lines and patient-derived xenograft (PDX) models.
Table 1: In Vitro Activity of this compound in AML Models
| Model Type | Number of Models Tested | Assay Type | Key Findings | Reference |
| AML Cell Lines | 30 | Sulforhodamine B (SRB) | Sub-micromolar IC50 values in some cell lines. | [5][9] |
| Patient-Derived AML Samples | 12 | CellTiter-Glo | IC50 values with a mean of approximately 1 micromolar. | [9][10] |
Combination Therapy
The combination of this compound and venetoclax has shown a high degree of synergy in AML cell lines.
Table 2: Synergistic Activity of this compound and Venetoclax in AML Cell Lines
| Cell Line | Treatment Duration | Synergy Score | Key Finding | Reference |
| MOLM-13 | 72 hours | 51 | 51% higher inhibition than expected by an additive effect. | [5] |
| THP-1 | Not Specified | >10 | High degree of synergy observed. | [4] |
In Vivo Efficacy
In vivo studies using an AML patient-derived xenograft (PDX) model have confirmed the anti-tumor activity of this compound as a monotherapy and its synergistic effect with venetoclax.
Table 3: In Vivo Efficacy of this compound and Venetoclax in an AML PDX Model
| Treatment Group | Median Survival (days) | Key Observations | Reference |
| Vehicle | 51.5 | - | [5][7] |
| Venetoclax | 58 | Modest increase in survival compared to vehicle. | [5][7] |
| This compound | 68 | Outperformed venetoclax as a monotherapy. | [5][7] |
| This compound + Venetoclax | 85 | Significantly extended median survival compared to all other groups. | [5][7] |
In addition to survival benefits, combination therapy also resulted in reduced numbers of circulating human CD45+ cells and lower spleen weight compared to control and single-agent groups.[5][8]
Experimental Protocols
Figure 2: Overview of the experimental workflow for comparing this compound and venetoclax.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
-
Cell Plating: Seed AML cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, venetoclax, or the combination for the desired duration (e.g., 5 days).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[7]
-
Cell Plating: Plate patient-derived AML cells in an opaque-walled multiwell plate.
-
Compound Treatment: Treat cells with the compounds for the indicated time (e.g., 6 days).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Record the luminescence using a plate reader.
Western Blotting for BCL2
This technique is used to detect and quantify the BCL2 protein levels in cell lysates.
-
Sample Preparation: Lyse treated and untreated AML cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. GAPDH or β-actin is typically used as a loading control.
In Vivo AML Patient-Derived Xenograft (PDX) Model
This model involves the transplantation of human AML cells into immunodeficient mice to study drug efficacy in a more clinically relevant setting.
-
Animal Model: Use immunocompromised mice, such as NOD/SCID gamma (NSG) mice.
-
Cell Implantation: Inject primary human AML cells into the mice, for example, via intra-tibial implantation.[10]
-
Engraftment Monitoring: Monitor the engraftment of human AML cells by measuring the percentage of human CD45+ cells in the peripheral blood using flow cytometry.
-
Drug Treatment: Once engraftment is established, randomize the mice into treatment groups (e.g., vehicle, this compound, venetoclax, this compound + venetoclax) and administer the drugs according to the specified dose and schedule.
-
Efficacy Evaluation: Monitor the mice for signs of disease progression and overall survival. At the end of the study, collect tissues such as spleen and bone marrow to assess tumor burden.
Conclusion
The preclinical data strongly support the potential of this compound as a novel therapeutic agent for AML, both as a monotherapy and in combination with the standard-of-care agent, venetoclax. The synergistic interaction between this compound and venetoclax, leading to enhanced anti-leukemic activity and prolonged survival in in vivo models, provides a compelling rationale for the clinical investigation of this combination in AML patients. This compound is currently in a Phase 1 clinical trial (NCT05584111).[5]
References
- 1. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 3. stormtherapeutics.com [stormtherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ilexlife.com [ilexlife.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. abcam.com [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, a novel METTL3 inhibitor, and its combination with Venetoclax confer anti-tumour activity in AML models, Jan 2023, American Association for Cancer Research (AACR) Special Conference: Acute Myeloid Leukemia and Myelodysplastic Syndrome | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
Comparative Guide to Validating the Role of Stanniocalcin-1 in T-Cell Activation
Introduction: While a specific protein designated "Stc-15" is not characterized in the context of T-cell activation, research into the Stanniocalcin (STC) family has identified Stanniocalcin-1 (STC1) as a significant, albeit indirect, modulator of the anti-tumor T-cell response. This guide compares the indirect immunoregulatory mechanism of STC1 with the canonical T-cell activation pathway, providing experimental data and protocols for validation. Recent findings have identified a developmental drug candidate named this compound, which is a small molecule inhibitor of the RNA methyltransferase METTL3 and is distinct from the STC1 protein discussed herein[1].
Section 1: Comparative Overview of T-Cell Activation Mechanisms
T-cell activation is a cornerstone of the adaptive immune response. The canonical pathway involves direct stimulation of the T-cell receptor (TCR). In contrast, emerging evidence highlights indirect modulatory pathways, such as the one involving STC1, which primarily targets antigen-presenting cells (APCs) to regulate T-cell function.
Table 1: Comparison of Canonical vs. STC1-Mediated T-Cell Regulation
| Feature | Canonical T-Cell Activation | STC1-Mediated T-Cell Regulation |
| Primary Target Cell | Naïve or memory T-cell | Antigen-Presenting Cells (Macrophages, Dendritic Cells) |
| Initiating Signal | TCR and Co-receptor (e.g., CD28) engagement by peptide-MHC complexes on APCs | STC1 secretion by tumor cells |
| Core Mechanism | Intracellular signaling cascade downstream of TCR | Inhibition of phagocytosis by APCs |
| Key Molecular Players | Lck, ZAP-70, LAT, SLP-76, PLCγ1, NF-κB[2] | STC1, Calreticulin (CRT)[3][4] |
| Outcome for T-Cell | Clonal expansion, differentiation, and effector function (e.g., cytokine release, cytotoxicity) | Reduced activation and dampened anti-tumor response[3] |
| Functional Context | Adaptive immunity against pathogens and tumors | Tumor immune evasion[3][4] |
Section 2: The Role of STC1 in Modulating T-Cell Activation
STC1 has been identified as a "phagocytosis checkpoint" that contributes to tumor immune evasion[3][4][5]. Its primary role is not to directly engage with T-cells, but to disrupt the initial steps required for their activation.
Mechanism of Action: Tumor cells can secrete STC1, which then interacts with Calreticulin (CRT), a critical "eat-me" signal on the tumor cell surface[3][4]. This interaction minimizes the exposure of CRT, thereby preventing the recognition and phagocytosis of tumor cells by APCs like macrophages and dendritic cells[3][4]. Consequently, the ability of these APCs to process tumor antigens and present them to T-cells is significantly impaired, leading to a dampened anti-tumor CD8+ T-cell response[3]. Studies have shown that while STC1 in tumor cells reduces T-cell activation in an antigen presentation-dependent manner, recombinant STC1 does not directly inhibit T-cell activation in vitro[3].
Section 3: Canonical T-Cell Activation Pathway
For comparison, the canonical pathway involves a direct and intricate signaling cascade within the T-cell.
Mechanism of Action: Activation is initiated when the T-cell receptor (TCR) complex recognizes a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on an APC. This binding, along with co-stimulatory signals (e.g., CD28), triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 chains by kinases like Lck[2][6]. This recruits and activates ZAP-70, which in turn phosphorylates key adaptor proteins such as LAT and SLP-76[2][6]. These adaptors form a scaffold for a larger signaling complex, leading to the activation of multiple downstream pathways, including the PLCγ1-DAG/IP3 pathway for calcium flux and NF-κB activation, culminating in cytokine production, proliferation, and effector functions[2].
Section 4: Experimental Data and Validation
Validating the role of STC1 requires a combination of in vitro and in vivo experiments focusing on APC function and subsequent T-cell responses.
Table 2: Summary of Experimental Data on STC1's Role
| Experiment Type | Model System | Key Finding | Reference |
| In Vitro Phagocytosis Assay | Macrophages co-cultured with STC1-overexpressing (Stc1OE) or knockout (Stc1-/-) tumor cells. | Macrophages showed reduced phagocytosis of Stc1+/+ tumor cells compared to Stc1-/- cells. | [3] |
| In Vitro T-Cell Activation | OT-I T-cells co-cultured with APCs and OVA-loaded Stc1+/+ or Stc1-/- tumor cells. | Proliferation (CFSE dilution) and effector function (IFNγ, Granzyme B production) of OT-I cells were significantly lower when APCs were exposed to Stc1+/+ tumor cells. | [3] |
| In Vivo Tumor Growth | Syngeneic mouse tumor models (e.g., MC38, B16-F10) with Stc1 manipulated in tumor cells. | Stc1 knockout in tumor cells resulted in slower tumor progression in immunocompetent mice but not in immunodeficient (NSG) mice, indicating an immune-mediated effect. | [3] |
| Clinical Data Analysis | Transcriptome analysis of melanoma patient cohorts receiving immunotherapy. | High STC1 expression in tumors correlated with non-response to immune checkpoint blockade and shorter overall survival. | [3] |
Section 5: Experimental Protocols
Below are standardized protocols to investigate the effects of a protein like STC1 on T-cell activation.
This method assesses T-cell activation in a more physiological context where APCs present antigens.
-
Preparation of APCs and Tumor Cells:
-
Culture murine bone marrow-derived dendritic cells (BMDCs) or macrophages.
-
Separately, culture tumor cells engineered to express a model antigen (e.g., ovalbumin) and to either overexpress (Stc1OE) or lack (Stc1-/-) the gene of interest. A vector control is essential.
-
Induce apoptosis/necrosis in the tumor cells (e.g., via UV irradiation) to make them available for phagocytosis.
-
-
Co-culture for Antigen Presentation:
-
Incubate the prepared APCs with the dead tumor cells for 18-24 hours to allow for phagocytosis and antigen processing.
-
-
T-Cell Isolation and Labeling:
-
Isolate naïve CD8+ T-cells from the spleen of a TCR-transgenic mouse specific to the model antigen (e.g., OT-I mice for ovalbumin).
-
Label the T-cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
-
T-Cell Activation Co-culture:
-
Wash the APCs to remove remaining tumor cell debris and co-culture them with the CFSE-labeled T-cells at an appropriate ratio (e.g., 1:5 or 1:10 APC:T-cell).
-
Incubate for 72 hours.
-
-
Analysis:
-
Harvest cells and stain for T-cell surface markers (e.g., CD8, CD69, CD25) and intracellular cytokines (e.g., IFN-γ, TNF-α) or cytotoxic molecules (e.g., Granzyme B) after restimulation.
-
Analyze by flow cytometry. T-cell proliferation is measured by the dilution of the CFSE signal. Activation is measured by marker upregulation and cytokine production.
-
This protocol bypasses the need for APCs and directly stimulates T-cells. It can serve as a control to test for direct effects of a protein on T-cells[7][8][9].
-
Plate Coating:
-
Coat wells of a 96-well plate with an anti-CD3 antibody (e.g., clone 145-2C11 for mouse) at 1-10 µg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash wells with sterile PBS to remove unbound antibody.
-
-
Cell Plating:
-
Isolate T-cells (e.g., pan-T cells or purified CD8+ T-cells).
-
Resuspend cells in complete culture medium and add them to the coated wells (e.g., 1 x 105 cells/well).
-
-
Co-stimulation and Treatment:
-
Add soluble anti-CD28 antibody (1-5 µg/mL) to the wells for co-stimulation.
-
Add the protein of interest (e.g., recombinant STC1) at various concentrations to the experimental wells.
-
-
Incubation and Analysis:
-
Incubate for 48-72 hours.
-
Assess activation by measuring cytokine levels in the supernatant (ELISA) or by analyzing proliferation and activation markers via flow cytometry as described above.
-
References
- 1. This compound, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 2. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stanniocalcin 1 is a phagocytosis checkpoint driving tumor immune resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stanniocalcin 1 is a phagocytosis checkpoint driving tumor immune resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Stanniocalcin-1 in tumor immunity: acts via macrophages [frontiersin.org]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. T cell Activation Protocol - 每日生物评论 [bio-review.com]
A Comparative Guide to Stc-15 and Other Epitranscriptomic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics, which studies the modifications to RNA that influence gene expression without altering the RNA sequence itself, has emerged as a fertile ground for novel therapeutic targets. Among the most prevalent of these modifications is N6-methyladenosine (m6A), a reversible mark dynamically regulated by a class of proteins known as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins).
Dysregulation of the m6A machinery is a hallmark of various cancers, making these regulatory proteins compelling targets for drug development. Stc-15, a first-in-class inhibitor of the METTL3 "writer" enzyme, has recently entered clinical trials, marking a significant milestone in the field.[1][2] This guide provides an objective, data-supported comparison of this compound against other emerging epitranscriptomic inhibitors, offering a clear perspective on the current landscape of this innovative therapeutic area.
Mechanism of Action: this compound's Unique Immunomodulatory Approach
This compound is an oral small molecule that selectively inhibits METTL3, the catalytic component of the m6A methyltransferase complex.[3][4] Unlike some epitranscriptomic inhibitors that directly target cancer cell proliferation, this compound leverages a novel immunologic mechanism. Preclinical and clinical data suggest that by inhibiting METTL3, this compound leads to an accumulation of endogenous double-stranded RNA (dsRNA) within cancer cells.[2][4][5] This accumulation triggers an innate immune response through interferon signaling pathways, effectively making the tumor "visible" to the immune system and promoting anti-cancer immune activity.[3][6][7] This distinct mechanism has shown promise in clinical trials for solid tumors and supports its development in combination with other immunotherapies like checkpoint inhibitors.[1][3]
References
- 1. STORM Therapeutics Presented Interim Phase 1 Data on this compound at ASCO 2024 [synapse.patsnap.com]
- 2. drughunter.com [drughunter.com]
- 3. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 4. RNA Epitranscriptomics as a Novel Therapeutic Target - Evotec and STORM Therapeutics Developing a METTL3 Inhibitor - Evotec [evotec.com]
- 5. Targeting Post-Transcriptional RNA-Modification with a First-to-Clinic METTL3 Inhibitor: STC15 - Cambridge Innovation Capital [cic.vc]
- 6. targetedonc.com [targetedonc.com]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
Safety Operating Guide
Navigating the Safe Disposal of STC-15: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the novel METTL3 inhibitor, STC-15, is critical for ensuring a safe laboratory environment. As a first-in-class investigational drug, specific disposal protocols for this compound are not publicly available. Therefore, it is imperative to adhere to best practices for the management of novel, potentially hazardous chemical compounds.
This compound is an orally active, small-molecule inhibitor of the RNA methyltransferase METTL3, which has shown potential in cancer treatment by activating anti-tumor immunity.[1][2] It is currently undergoing Phase 1 clinical trials to evaluate its safety and efficacy in patients with advanced solid tumors.[3][4][5] Given its investigational nature, a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not readily accessible. In the absence of such information, researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous substance and follow rigorous institutional and regulatory guidelines for chemical waste disposal.
General Principles of Hazardous Waste Disposal
When specific disposal information is unavailable, laboratory personnel should handle the compound based on a conservative assessment of its potential hazards. The following procedures are designed to minimize risk to both personnel and the environment.
Personal Protective Equipment (PPE) and Handling:
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). While a specific SDS is not available, the general guidelines for handling potent research compounds should be followed.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents dermal absorption and potential systemic toxicity. |
| Eye Protection | Tightly fitting safety goggles or a face shield | Protects against splashes and aerosols that could cause eye irritation or damage. |
| Body Protection | Laboratory coat | Minimizes skin contact with the chemical. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Reduces the risk of inhalation, especially when handling the powdered form. |
Storage of this compound:
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Temperature | Duration |
| -80°C | up to 6 months |
| -20°C | up to 1 month |
| Table based on information for stock solutions of this compound.[1] |
Disposal Workflow for Investigational Compounds like this compound
The following diagram outlines the logical steps for the proper disposal of a research compound for which a specific Safety Data Sheet is not available. This workflow ensures that all safety and regulatory considerations are met.
Experimental Protocols
While specific disposal protocols for this compound are not available, the general procedures for handling and disposing of similar research chemicals involve the following steps:
-
Segregation and Labeling : Isolate waste this compound from other chemical waste streams to prevent unknown reactions. The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.[6]
-
Consult Institutional Safety Office : Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on the proper characterization and disposal of novel or uncharacterized waste, ensuring compliance with all federal, state, and local regulations.[7]
-
Professional Disposal : Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.[7] Disposal must be handled by a licensed hazardous waste disposal company arranged through your EHS department.
-
Decontamination : Any surfaces or equipment that come into contact with this compound should be decontaminated. The appropriate decontamination procedure should be determined in consultation with your EHS department. All materials used for cleanup, such as absorbent pads and gloves, must also be disposed of as hazardous waste.[6]
-
Empty Containers : Empty containers that held this compound should be managed according to institutional procedures for hazardous waste containers.[6]
By following these established best practices, researchers can ensure the safe and compliant disposal of investigational compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. STORM Therapeutics Presented Interim Phase 1 Data on this compound at ASCO 2024 [synapse.patsnap.com]
- 4. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor this compound at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor this compound at SITC 2024 [prnewswire.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Stc-15
Essential Safety and Handling Guide for Stc-15
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, an orally active, small-molecule inhibitor of the RNA methyltransferase METTL3.[1][2][3] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Quantitative Data Summary
Below is a summary of the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 415.49 g/mol | [4] |
| Purity | ≥99.12% | [4] |
| Solubility in DMSO | 83 mg/mL (199.76 mM) | [4] |
| Appearance | Solid powder | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. The following PPE should be worn at all times in the designated handling area.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. It is recommended to double-glove, especially when handling the pure compound. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powdered form of this compound to prevent inhalation of fine particles. The specific type of respirator (e.g., N95, or a respirator with a P100 filter) should be determined by a workplace safety assessment. All respirator use must be in accordance with a comprehensive respiratory protection program.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, a disposable, chemically resistant gown or apron should be worn over the lab coat. Ensure that all skin is covered.
-
Foot Protection: Closed-toe shoes are mandatory in all laboratory settings.
Operational and Handling Plan
A designated area within the laboratory should be established for the handling of this compound. This area should be clearly marked, and access should be restricted to authorized personnel only.
Preparation of Stock Solutions
-
Work Area Preparation: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation risk. The work surface should be covered with absorbent, disposable bench paper.
-
Weighing: Use a precision balance within the fume hood. Handle the compound with care to avoid generating dust.
-
Solubilization: this compound is soluble in DMSO.[4] To prepare a stock solution, slowly add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound powder. Gentle vortexing or sonication may be used to ensure complete dissolution. For in vivo experiments, further dilutions in vehicles such as corn oil or a mixture of PEG300, Tween 80, and water may be necessary.[4]
-
Storage: Stock solutions should be aliquoted into small, clearly labeled, and tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability.[1]
General Handling Precautions
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the designated handling area.
-
Ensure adequate ventilation at all times.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated solid waste, including empty vials, pipette tips, gloves, bench paper, and other disposable materials, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Disposal Procedures: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are typically proprietary to the developing institutions and are not publicly available. However, based on the literature, this compound is used in a variety of in vitro and in vivo models to study its effects on cancer cell proliferation and the tumor microenvironment.[1][3] Researchers should develop their own specific protocols based on the experimental aims, cell lines, or animal models being used, with careful consideration of the compound's solubility and stability.
Signaling Pathway of METTL3, the Target of this compound
This compound functions by inhibiting METTL3, a key enzyme in RNA methylation. METTL3 has been shown to influence several downstream signaling pathways that are critical in cancer progression. The diagram below illustrates a simplified overview of some of the key pathways modulated by METTL3.
References
- 1. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
